Beta Amyloid (11-40)
Description
Properties
Molecular Formula |
C143H228N38O40S1 |
|---|---|
Molecular Weight |
3151.7 |
sequence |
EVHHQKLVFFAEDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Biogenesis and Proteolytic Processing Pathways of Amyloid β Peptides
Amyloid Precursor Protein (APP) as the Precursor to Amyloid-β (11-40)
Amyloid Precursor Protein (APP) is a type-I transmembrane glycoprotein (B1211001) that is widely expressed, with particular enrichment in neurons. biolegend.comfrontiersin.org It serves as the parent molecule from which all forms of amyloid-β are derived through proteolysis. nih.govmdpi.comfrontiersin.org The APP gene on chromosome 21 can undergo alternative splicing to produce three primary isoforms: APP695, APP751, and APP770. frontiersin.orgfrontiersin.org APP plays roles in neuronal adhesion, neurite growth, and axonogenesis. biolegend.com Its structure consists of a large extracellular N-terminal domain, a single transmembrane region, and a shorter intracellular C-terminal tail. frontiersin.orgfrontiersin.org The sequential cleavage of this protein by specific enzymes, known as secretases, dictates the generation of various fragments, including Aβ(11-40). nih.gov
Amyloidogenic Processing by Beta-Secretase (BACE1) and Gamma-Secretase
The amyloidogenic pathway is responsible for the generation of amyloid-β peptides. nih.govresearchgate.net This process is initiated by the enzymatic action of β-secretase, primarily the β-site APP cleaving enzyme 1 (BACE1). frontiersin.orgfrontiersin.org BACE1 cleaves APP at the N-terminus of the Aβ domain, releasing a large soluble ectodomain known as sAPPβ and leaving a 99-amino acid C-terminal fragment (CTF) called C99 tethered to the membrane. frontiersin.orgresearchgate.netfrontiersin.org
This C99 fragment is the direct precursor to full-length Aβ. It is subsequently cleaved by a multi-protein enzyme complex called γ-secretase. frontiersin.orgfrontiersin.org The γ-secretase complex, consisting of presenilin, nicastrin, anterior pharynx-defective 1 (Aph-1), and presenilin enhancer 2 (Pen-2), performs an unusual intramembrane cleavage. nih.govfrontiersin.org This final cut releases the Aβ peptide into the extracellular or lumenal space and the APP intracellular domain (AICD) into the cytoplasm. frontiersin.orgresearchgate.netcell-stress.com This amyloidogenic processing predominantly takes place in acidic cellular compartments such as endosomes. frontiersin.orgcell-stress.com
Non-Amyloidogenic Processing Pathways
Under normal physiological conditions, the majority of APP is processed through the non-amyloidogenic pathway, which actively prevents the formation of intact Aβ peptides. frontiersin.orgmolbiolcell.org This pathway is initiated by α-secretase, an enzyme typically from the ADAM (a disintegrin and metalloproteinase) family, such as ADAM10. nih.govfrontiersin.org
α-secretase cleaves APP at a site within the Aβ sequence, specifically between the amino acids Lys16 and Leu17. frontiersin.org This cleavage event generates a large soluble ectodomain called sAPPα and a membrane-bound 83-amino acid C-terminal fragment (C83). researchgate.netfrontiersin.org Because the cleavage occurs in the middle of the Aβ domain, the production of the full Aβ peptide is precluded. nih.govfrontiersin.org The C83 fragment can then be further processed by γ-secretase, which leads to the production of a short, non-amyloidogenic peptide called p3 and the release of the AICD. researchgate.netcell-stress.com
Production of Truncated Amyloid-β (11-40) Species and Other Variants
The production of the truncated Aβ(11-40) peptide is a direct result of the cleavage-site flexibility of the BACE1 enzyme. researchgate.netd-nb.info BACE1 can cleave APP at a minimum of two positions within the Aβ domain. d-nb.info The canonical β-site cleavage occurs at the Asp1 position, which leads to the C99 fragment and the subsequent generation of full-length Aβ peptides like Aβ(1-40) and Aβ(1-42). frontiersin.orgresearchgate.net
However, BACE1 also frequently cleaves APP at an alternative site known as the β'-site, located at the Glu11 position of the Aβ domain. researchgate.netanaspec.commdpi.com This β'-cleavage generates a shorter, 89-amino acid membrane-bound fragment called C89. nih.govresearchgate.net The subsequent intramembrane cleavage of this C89 fragment by the γ-secretase complex results in the production and secretion of N-terminally truncated Aβ peptides, most notably Aβ(11-40) and Aβ(11-42). nih.govmolbiolcell.orgmdpi.com In fact, under normal physiological conditions, BACE1 cleavage at the Glu11 site is a major processing event. researchgate.net
These N-terminally truncated species are highly significant, with Aβ(11-40/42) constituting approximately one-fifth of the amyloid plaque load found in post-mortem brain tissue from individuals with Alzheimer's disease. anaspec.comqmul.ac.uknih.gov The γ-secretase cleavage is also known to be imprecise, resulting in a variety of Aβ species with different C-termini, such as lengths of 38, 40, and 42 amino acids. nih.govd-nb.info This contributes to the diverse population of Aβ peptides, including Aβ(11-40), found in biological systems. wikipedia.org
Data Tables
Table 1: Key Enzymes in APP Processing
| Enzyme | Primary Function | Pathway | Key Substrate(s) | Key Product(s) |
|---|---|---|---|---|
| α-Secretase (e.g., ADAM10) | Cleaves APP within the Aβ domain. frontiersin.org | Non-Amyloidogenic | APP | sAPPα, C83 researchgate.net |
| β-Secretase (BACE1) | Cleaves APP at the N-terminus of the Aβ domain (β and β' sites). researchgate.netmdpi.com | Amyloidogenic | APP | sAPPβ, C99, C89 nih.govresearchgate.net |
| γ-Secretase | Performs intramembrane cleavage of APP C-terminal fragments. frontiersin.orgfrontiersin.org | Both | C99, C89, C83 | Aβ(1-40/42), Aβ(11-40/42), p3, AICD nih.govresearchgate.netcell-stress.commolbiolcell.org |
Table 2: Major APP C-Terminal Fragments (CTFs)
| Fragment | Generating Enzyme | Length (amino acids) | Subsequent Processing | Final Peptide Product(s) |
|---|---|---|---|---|
| C99 | BACE1 (at β-site) | 99 | Cleavage by γ-secretase frontiersin.org | Aβ(1-40), Aβ(1-42) molbiolcell.org |
| C89 | BACE1 (at β'-site) | 89 | Cleavage by γ-secretase researchgate.net | Aβ(11-40), Aβ(11-42) molbiolcell.org |
| C83 | α-Secretase | 83 | Cleavage by γ-secretase researchgate.net | p3 peptide cell-stress.com |
Structural Biology and Conformational Dynamics of Amyloid β 11 40
Monomeric Conformations and Conformational Ensembles of Amyloid-β (11-40)
The monomeric form of Amyloid-β (11-40) is intrinsically disordered, capable of adopting a range of conformations. bmbreports.org This flexibility is a critical factor in its ability to aggregate into various assemblies.
Alpha-Helix to Beta-Sheet Conformational Transitions
In aqueous solutions, Aβ(11-40) monomers can undergo a conformational transition from an α-helical structure to a β-sheet structure. pnas.orgpnas.org This transition is a pivotal step in the aggregation pathway leading to the formation of amyloid fibrils. Molecular dynamics simulations have shown that this process can occur through intermediate states that contain a mix of both α-helical and β-sheet components. pnas.org The transition from a predominantly α-helical or random coil state to a β-sheet-rich conformation is a hallmark of amyloidogenic proteins. biorxiv.orgfrontiersin.orgnih.gov Studies on Aβ(1-40) have revealed that this transition can be influenced by environmental factors and is often a slow process, suggesting a kinetic barrier to the formation of the highly stable β-sheet structure. pnas.org This conformational change is believed to be a key event in the misfolding and subsequent aggregation of the peptide. nih.gov
Extended Versus Hairpin Structural Models of Monomers within Fibrils
Within the mature amyloid fibrils, the conformation of the Aβ(11-40) monomer has been a subject of intense investigation, with two primary models being proposed: the extended and the hairpin structures.
Recent solid-state NMR studies on fibrils of pyroglutamated Aβ(11-40) (pE11-Aβ(11-40)) have provided strong evidence for an extended conformation . nih.govacs.orgnih.gov A key finding supporting this model is the detection of an intermolecular contact between residues Gly25 and Ile31. nih.govacs.org This specific interaction is incompatible with the conventional hairpin models. nih.govnih.gov Further isotopic labeling experiments have confirmed that contacts between Phe19/Leu34 and Ala21/Leu34 are also intermolecular, which is consistent with an extended peptide structure within the fibril. nih.govacs.org
In contrast, the hairpin model , often described for wild-type Aβ(1-40) fibrils, suggests that the peptide folds back on itself, forming a β-turn-β structure. researchgate.net This model is supported by observations of side-chain packing between residues such as Phe19 and Ile32. researchgate.net Some computational and experimental studies have pointed to the presence of antiparallel β-sheet architectures, which would be consistent with a hairpin-like structure, particularly in oligomeric intermediates. researchgate.netresearchgate.net
It is also important to note the existence of fibril polymorphism, where Aβ peptides can adopt different structures. For instance, cryo-electron microscopy has revealed Aβ(1-40) fibrils with a four-layered architecture, where molecules in the central layers have extended conformations, while those in the outer layers adopt β-hairpin conformations. pnas.orgportlandpress.com This highlights the complexity and variability of Aβ fibril structures.
Oligomeric States and Their Structural Characterization
The aggregation of Aβ(11-40) monomers leads to the formation of soluble oligomers of various sizes. These oligomers are considered to be the most neurotoxic species in Alzheimer's disease.
Formation and Stability of Amyloid-β (11-40) Trimers
Among the low-molecular-weight oligomers, the trimer of Aβ(11-40) has been identified as a particularly cytotoxic form. rsc.org Replica exchange molecular dynamics (REMD) simulations have been employed to study the structure and stability of the 3Aβ(11-40) trimer in solution. nih.govrsc.org These studies indicate that the trimer is stabilized by intermolecular interactions within the central hydrophobic cores. frontiersin.orgrsc.org
Key stabilizing interactions in the Aβ(11-40) trimer include:
Intermolecular polar contacts : Contacts between D23 of one monomer and residues 24-29 of an adjacent monomer help to secure the loop region, replacing the intramolecular salt bridge between D23 and K28 often seen in monomeric models. rsc.org
Hydrophilic N-terminus interactions : The N-terminal region is maintained by intermolecular polar contacts, specifically between H13 of one chain and Q15 of another (H13A–Q15B and H13B–Q15C). rsc.org
Low Molecular Weight Oligomers and Higher-Order Assemblies
Beyond trimers, Aβ(11-40) can form a spectrum of low molecular weight (LMW) oligomers, including dimers and tetramers. pnas.org Single-molecule microscopy has shown that on the surface of living cells, Aβ(1-40) can exist as a range of species from monomers to hexamers and larger, with a majority in the dimer-to-tetramer range. plos.org These LMW oligomers can further assemble into higher-order structures. pnas.org
The transition from monomers to larger aggregates is a complex process. Initially, monomers that are largely unstructured can associate to form oligomers which then undergo a conformational change to a β-sheet-rich structure. biorxiv.orgpnas.org These β-sheet oligomers can then assemble into protofibrils and eventually mature fibrils. pnas.org Some studies suggest that Aβ(11-40) has a heightened propensity to form short, rod-shaped amyloid assemblies compared to the full-length Aβ(1-40). nih.govnih.gov The presence of cell debris, mimicking a molecularly crowded environment, can facilitate the formation of even more complex, higher-order aggregates of Aβ proteins. mdpi.com
Intermolecular Interactions and Hydrophobic Cores in Oligomer Stabilization
The stability of Aβ(11-40) oligomers is largely dictated by intermolecular interactions, with the hydrophobic core playing a central role. frontiersin.orgrsc.orgresearchgate.net The central hydrophobic cluster (CHC), spanning residues 17-21, is a key region driving oligomerization. nih.govacs.org In Aβ(1-40) oligomerization, this region is a primary driver of intermolecular interactions. nih.gov
Fibrillar Structures and Polymorphism of Amyloid-β (11-40)
Amyloid fibrils are characterized by a cross-β structure, where β-sheets run perpendicular to the fibril axis. nih.gov These structures exhibit polymorphism, meaning they can exist in various, distinct, well-defined forms for the same peptide sequence. This structural diversity arises from different incubation conditions and can manifest in variations in backbone conformation, sidechain orientation, and the interaction between protofibrils. nih.govportlandpress.com
Beta-Sheet Organization within Fibrils: Parallel and Antiparallel Orientations
The organization of β-strands within the β-sheets of amyloid fibrils can be either parallel or antiparallel. portlandpress.com In a parallel in-register arrangement, identical residues from adjacent peptide chains align. nih.govpnas.org Conversely, in an antiparallel organization, the β-strands run in opposite directions. nih.gov
For full-length Aβ peptides like Aβ(1-40), solid-state NMR studies have predominantly shown a parallel, in-register β-sheet arrangement within fibrils. pnas.orgpnas.orgacs.org However, shorter Aβ fragments and oligomeric intermediates can exhibit antiparallel β-sheets. nih.govpnas.org Specifically for Aβ(11-40) trimers, both parallel and antiparallel β-sheet structures have been explored in computational studies, suggesting that both conformations can be stable within a membrane environment. acs.org Furthermore, studies on related fragments have shown that an antiparallel orientation is possible; for instance, fibers of Aβ(11–25) display an antiparallel β-strand orientation. pnas.org This indicates that while full-length fibrils favor a parallel arrangement, the Aβ(11-40) fragment may have the capacity to adopt both parallel and antiparallel conformations, contributing to its polymorphic nature.
Role of Specific Amino Acid Residues in Fibril Structure
The stability and specific conformation of Aβ(11-40) fibrils are dictated by interactions between specific amino acid residues. The sequence of Aβ(11-40) is EVHHQKLVFFAEDVGSNKGAIIGLMVGGVV.
Key interactions and residue roles identified in studies of Aβ peptides, which include the 11-40 region, are:
Hydrophobic Interactions: The central hydrophobic core (residues 16-21, KLVFFA) and another hydrophobic region (residues 30-40, IIGLMVGGVV) are critical for fibril stability. pnas.orgtandfonline.com Hydrophobic side-chain packing, for example between Phe19 and residues like Ile32 and Leu34, helps to compact the fibril core. researchgate.netresearchgate.net
Salt Bridges: A crucial salt bridge between Asp23 and Lys28 is a recurring feature in many Aβ fibril models, stabilizing the turn or bend region that connects two β-strands. pnas.orgpnas.orgresearchgate.net
Glycine (B1666218) Zipper: The sequence contains a GxxxG motif (specifically G29xxxG33 and G33xxxG37), known as a glycine zipper. researchgate.net These glycine residues facilitate the close packing of β-sheets and promote the conversion of other structures into β-sheets, thus driving fibril formation. researchgate.net
Specific Intermolecular Contacts: Solid-state NMR studies on pyroglutamated Aβ(11-40) (pE11-Aβ(11–40)) have identified a key intermolecular contact between Gly25 and Ile31. acs.orgacs.orgnih.gov This contact is indicative of an extended conformation of the peptide within the fibril, as opposed to a hairpin model. acs.orgnih.gov
Aromatic Stacking: The two consecutive phenylalanine residues (Phe19, Phe20) can engage in π-stacking interactions, which are thought to play a role in the self-assembly of amyloid fibrils. tandfonline.comresearchgate.net
| Residue(s) | Position(s) | Observed Role/Interaction | Structural Significance |
|---|---|---|---|
| Phe19, Ile32, Leu34 | 19, 32, 34 | Hydrophobic side-chain packing | Stabilizes the fibril core. researchgate.netresearchgate.net |
| Asp23, Lys28 | 23, 28 | Intermolecular salt bridge | Stabilizes the β-turn-β motif. pnas.orgpnas.org |
| Gly25, Ile31 | 25, 31 | Intermolecular contact | Indicates an extended peptide conformation in pE11-Aβ(11–40) fibrils. acs.orgacs.org |
| G29, G33, G37 | 29, 33, 37 | Glycine zipper motif | Facilitates close packing of β-sheets. researchgate.net |
| Phe19, Phe20 | 19, 20 | Aromatic stacking | Contributes to self-assembly. tandfonline.comresearchgate.net |
Computational and Biophysical Approaches to Structure Elucidation
A combination of sophisticated computational and biophysical techniques is required to overcome the challenges posed by the non-crystalline and insoluble nature of amyloid fibrils. These methods provide invaluable insights into the dynamic and structural properties of Aβ(11-40) at an atomic level.
Replica Exchange Molecular Dynamics (REMD) Simulations of Amyloid-β (11-40)
REMD is an enhanced sampling simulation technique that is particularly effective for exploring the conformational landscape of peptides and proteins. By running multiple simulations (replicas) at different temperatures and allowing them to exchange, the system can overcome energy barriers more easily, leading to a more thorough sampling of possible structures.
REMD simulations have been specifically applied to the Aβ(11-40) trimer. One study investigated a fibril-like Aβ(11-40) trimer interacting with a model cell membrane (DPPC lipid bilayer). rsc.orgrsc.org The simulations revealed that while initially fibril-like, the trimer's structure evolved, with the β-structure content settling at around 40% and the random coil structure at nearly 60%, which aligns with experimental findings. rsc.orgrsc.org This study also highlighted that van der Waals interactions are the primary force driving the binding between the Aβ trimer and the membrane. rsc.org Another REMD study explored the stability of both parallel and antiparallel β-sheet arrangements of an Aβ(11-40) trimer within a membrane, finding that both U-shaped (parallel) and β-hairpin (antiparallel) assemblies can be maintained. acs.org
| System Studied | Key Findings from REMD Simulations | Reference |
|---|---|---|
| Aβ(11–40) trimer in solution | Intermolecular interactions in the central hydrophobic core are key for oligomer stabilization. | frontiersin.org |
| Transmembrane 3Aβ(11–40) oligomer | β-structure constitutes ~40% and random coil ~60% of the structure. Van der Waals interactions are key for membrane binding. A polar contact between Asp23 and Asn27 was found to be a stabilizing factor. | rsc.orgrsc.org |
| Aβ(11-40) trimer (parallel vs. antiparallel) in membrane | Both U-shape (parallel) and β-hairpin (antiparallel) assemblies are stable within the membrane environment. | acs.org |
Atomistic Molecular Dynamics Simulations
Standard all-atom MD simulations provide high-resolution dynamic views of molecular systems. These simulations have been used to investigate the stability and conformational changes of Aβ fibrils. For instance, MD simulations have been employed to test the stability of proposed fibril models and to study the effects of mutations. One study on the Aβ hydrophobic core, which includes residues within the 11-40 sequence, tested the effect of G33L and G37L substitutions. researchgate.net The results showed that these mutations within the glycine zipper motif led to significant changes in the conformational stability of the fibril, suggesting this region is a key driver of aggregation. researchgate.net Other simulations have highlighted the importance of hydrophobic regions like KLVFF (16-20) and GAIIGLM (29-35) as being highly aggregation-prone and responsible for strong intermolecular forces. tandfonline.com
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Solid-state NMR (ssNMR) is a uniquely powerful technique for determining the atomic-level structure of large, non-crystalline, and insoluble assemblies like amyloid fibrils. pnas.orgfrontiersin.orgnih.gov It provides crucial information on the secondary structure, backbone and side-chain conformations, and intermolecular contacts.
For Aβ(11-40) and related peptides, ssNMR has been instrumental. acs.org Studies on pE11-Aβ(11–40) fibrils used 13C-13C correlation experiments to probe for close molecular contacts. acs.orgacs.orgnih.gov These experiments specifically looked for inter-residue magnetization transfer between isotopically labeled amino acids. The detection of a cross-peak between Gly25 and Ile31 was a critical finding, as this contact is incompatible with many traditional hairpin models of Aβ40 but fits with a more extended structural model. acs.orgacs.orgnih.gov This demonstrates the power of ssNMR to distinguish between different polymorphic forms and to validate or refute structural models derived from other methods.
Aggregation Mechanisms and Self Assembly Kinetics of Amyloid β 11 40
Nucleation and Elongation Phases of Fibril Formation
The formation of amyloid fibrils from monomeric Aβ(11-40) follows a characteristic sigmoidal growth curve, which can be divided into three main phases: a lag phase (nucleation), a rapid growth phase (elongation), and a stationary phase where equilibrium is reached. nih.govnih.gov This process is a nucleation-dependent polymerization mechanism. oaepublish.com
The initial and slowest step is primary nucleation , where soluble Aβ monomers undergo conformational changes and associate to form an unstable, high-energy nucleus. biorxiv.orgfrontiersin.org This lag phase is a stochastic process, and its duration is highly dependent on factors such as peptide concentration and environmental conditions. nih.gov Once a stable nucleus is formed, the elongation phase proceeds rapidly. In this phase, the nucleus acts as a template, recruiting and incorporating additional monomers to extend the fibril. biorxiv.orgfrontiersin.org This growth occurs at the ends of the existing fibril. pnas.org
Studies comparing Aβ(11-40) with its full-length counterpart, Aβ(1-40), have revealed significant differences in their aggregation kinetics. Aβ(11-40) demonstrates a markedly accelerated rate of fibril formation, with both a shorter nucleation time and a faster elongation rate. nih.gov This heightened amyloidogenicity is attributed in part to the loss of negatively charged residues at the N-terminus, which increases the theoretical isoelectric point (pI) of the peptide. nih.gov Consequently, at physiological pH, Aβ(11-40) is more neutral, facilitating self-association into nucleating oligomers and more rapid elongation into mature fibrils. nih.gov
| Peptide | Nucleation Time (hours) | Elongation Rate (h⁻¹) |
|---|---|---|
| Aβ(11-40) | 27 ± 0.3 | 0.44 ± 0.02 |
| Aβ(1-40) | 65 ± 1 | 0.23 ± 0.04 |
Data derived from studies conducted at 10 μM peptide concentration, 30 °C, in 30 mM HEPES buffer with 160 mM NaCl. nih.gov
Mechanisms of Amyloid-β (11-40) Oligomerization and Aggregation
The aggregation process begins with soluble, monomeric Aβ peptides, which are intrinsically disordered. bmbreports.org These monomers then self-assemble into various soluble, low-molecular-weight oligomeric states. bmbreports.orgresearchgate.net These oligomers are considered key intermediates in the fibrillogenesis pathway and are often implicated as the primary neurotoxic species. researchgate.netpnas.org
The conversion of oligomers into mature fibrils involves significant structural rearrangements. Infrared spectroscopy studies on Aβ(1-40) have shown that early oligomers are characterized by an antiparallel β-sheet conformation. nih.gov As aggregation progresses, these oligomers transform into fibrils that possess a parallel β-sheet structure. nih.gov This transition from antiparallel to parallel β-sheets appears to be a crucial step in the maturation of amyloid fibrils. nih.gov While this has been detailed for Aβ(1-40), the fundamental mechanism is expected to be similar for Aβ(11-40) due to sequence similarities.
Factors Modulating Aggregation Kinetics
The kinetics of Aβ(11-40) aggregation are highly sensitive to a variety of physicochemical factors. nih.govfrontiersin.org Understanding these factors is crucial for elucidating the mechanisms of amyloid formation.
pH: The pH of the solution significantly influences aggregation by altering the charge state of the peptide's amino acid residues. nih.govpnas.org The theoretical pI of Aβ(11-40) is approximately 6.0, higher than that of Aβ(1-40) (pI ~5.1). nih.gov At a pH close to the pI, the net charge of the peptide is minimized, reducing electrostatic repulsion and thereby promoting aggregation. pnas.org However, the relationship is not simple, as specific histidine residues, when protonated at lower pH, can create repulsive forces that inhibit fibril formation. aip.org
Temperature: Higher temperatures generally accelerate fibrillization. aip.orgresearchgate.net Studies on Aβ peptides have shown that incubation at physiological temperatures (e.g., 37°C) promotes the formation of β-sheet structures and subsequent aggregation, whereas lower temperatures can favor the formation of oligomers. aip.orgmdpi.com The rate of fibril growth is dependent on temperature, following an Arrhenius relationship, which suggests that the process is limited by a conformational rearrangement of the monomer as it binds to the fibril. aip.org Slight increases in temperature within the physiological range (35-42°C) can have a significant impact on the fibrillation process. acs.org
Ionic Strength: Increased ionic strength can accelerate nucleation rates by shielding electrostatic repulsive interactions between charged side chains of the Aβ peptides. bmbreports.org This stabilization of charged groups facilitates the association of monomers into nuclei. bmbreports.org
Peptide Concentration: The concentration of the Aβ peptide is a critical determinant of aggregation kinetics. Above a certain critical concentration, Aβ peptides can form micelle-like aggregates that can serve as precursors to fibril nucleation. nih.govmdpi.com The rate of aggregation is generally dependent on the monomer concentration, particularly in the context of secondary nucleation processes. pnas.org
Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), can modulate Aβ aggregation. mdpi.comacs.org These ions can bind to the Aβ peptide and alter its aggregation pathway, sometimes leading to the formation of distinct oligomeric species or inhibiting fibril elongation. pnas.orgacs.org
| Factor | Effect on Aggregation Rate | Underlying Mechanism |
|---|---|---|
| pH approaching pI (~6.0) | Increases | Reduces net charge and electrostatic repulsion. nih.govpnas.org |
| Increased Temperature | Increases | Enhances hydrophobic interactions and conformational rearrangements required for fibril growth. aip.orgresearchgate.net |
| Increased Ionic Strength | Increases | Shields electrostatic repulsion between peptide monomers. bmbreports.org |
| Higher Peptide Concentration | Increases | Favors primary and secondary nucleation events. pnas.orgnih.gov |
| Presence of Metal Ions (e.g., Zn²⁺, Cu²⁺) | Modulates (can inhibit or alter pathway) | Binds to peptide, altering conformation and aggregation pathway. pnas.orgacs.org |
Role of "Seeding" in Amyloid-β Aggregation
The slow nucleation phase of amyloid formation can be bypassed by the addition of pre-formed fibrillar aggregates, a process known as "seeding". mdpi.comrsc.org These seeds act as templates, providing a catalytic surface for the rapid recruitment and conformational conversion of monomers, thus accelerating fibrillization. rsc.orgpnas.org Seeding can be either homologous, where the seed and monomer are of the same peptide, or heterologous (cross-seeding), where they are different. mdpi.com
Both Aβ(11-40) and Aβ(1-40) aggregates can act as seeds for their own (homologous) and each other's (heterologous) aggregation. acs.orgnih.gov However, the efficiency of this seeding can vary significantly. Research has shown that Aβ(1-40) seeds are more effective at accelerating the aggregation of both Aβ(1-40) and Aβ(11-40) monomers compared to Aβ(11-40) seeds. acs.orgnih.gov This suggests that the structure of the Aβ(1-40) fibril provides a more favorable template for monomer addition. acs.org
Conversely, when Aβ(11-40) acts as a seed, it can induce different aggregation pathways. acs.orgnih.gov For instance, Aβ(11-40) seeds have been shown to induce Aβ(1-40) monomers to form aggregates with higher cytotoxicity than those formed from homologous Aβ(1-40) seeding. acs.orgnih.gov This highlights the critical role that N-terminally truncated species like Aβ(11-40) can play in the pathological process, not just through their own aggregation but also by influencing the aggregation of full-length Aβ peptides. acs.org The ability of one type of amyloid fibril to seed the aggregation of another protein is a key feature of cross-seeding, which is implicated in the co-pathology of different neurodegenerative diseases. mdpi.comutwente.nl
Post Translational Modifications and Their Impact on Amyloid β 11 40 Pathogenesis
N-Terminal Truncations and Their Relevance to Amyloid-β (11-40)
N-terminal truncation is a common modification of Aβ peptides, with species starting at residues 3, 11, and 25 being identified in senile plaques and vascular amyloid deposits. aging-us.com Aβ(11-40) and its counterpart Aβ(11-42) are generated through the β-secretase (BACE1) cleavage pathway at the β'-site of the amyloid precursor protein (APP). mdpi.com These truncated forms are not minor species; they are commonly elevated in the brains of AD patients and can constitute up to 20% of the total Aβ in plaques. mdpi.comnih.gov
Interestingly, while homogenous aggregates of Aβ(11-40) show decreased neurotoxicity, heterogeneous aggregates formed with Aβ(1-40) are more harmful than monomeric or homogenous oligomers of Aβ(1-40). mdpi.com The presence of Aβ(11-40) has also been detected in the vasculature, and its levels in cerebrospinal fluid (CSF) have been explored as a potential biomarker, with decreased levels being associated with the onset of AD symptoms. nih.govfrontiersin.orgmdpi.com
Pyroglutamylation (pE11-Aβ(11-40)) and Enhanced Aggregation Propensity
A significant modification of N-terminally truncated Aβ is the formation of pyroglutamate (B8496135) (pE). nih.gov When truncation occurs at the 11th position, which is a glutamic acid (E), the N-terminal glutamate (B1630785) can undergo cyclization, a reaction catalyzed by glutaminyl cyclase, to form pyroglutamate. novusbio.comnih.gov This results in the formation of pE11-Aβ(11-40). nih.gov This modification has been implicated as a key event in seeding the aggregation of larger Aβ oligomers. novusbio.com
The conversion to a pyroglutamate form has profound consequences for the peptide's behavior. nih.govresearchgate.net The loss of a charged amino group at the N-terminus increases the hydrophobicity of the peptide and alters its biophysical properties. nih.govresearchgate.net These changes lead to a drastically accelerated rate of aggregation and fibrillation compared to non-modified Aβ peptides. nih.govresearchgate.net pE-Aβ peptides are also more resistant to degradation by peptidases, which contributes to their persistence and accumulation in brain tissue. researchgate.net
High concentrations of pyroglutamylated Aβ, including pE11-Aβ, have been found in the core of amyloid plaques, suggesting they may act as initiators of aggregation. nih.govacs.org Studies have shown that pE11-Aβ(11-40) fibrillates in a monophasic manner and can co-localize with full-length Aβ and other pyroglutamylated forms like pE3-Aβ within plaque cores. nih.govacs.org The increased aggregation propensity and stability make these pyroglutamylated variants, including pE11-Aβ(11-40), highly important in the pathology of Alzheimer's disease. researchgate.netacs.org
Phosphorylation of Amyloid-β Peptides and its Effects
Phosphorylation is another critical post-translational modification that can influence the properties of Aβ peptides. nih.gov While much of the research has focused on phosphorylation at Serine 8 (pS8-Aβ), this modification can occur on various Aβ isoforms and has been shown to promote the formation of toxic aggregates. nih.govnih.gov Phosphorylation can stabilize Aβ against proteolytic degradation, potentially leading to increased concentrations in the brain. nih.gov
Phosphorylated Aβ has been detected in the brains of AD mouse models and human AD brains. nih.govmdpi.com This modification promotes a conformational transition towards a β-sheet structure, which is a prerequisite for aggregation into oligomers and fibrils. nih.gov These phosphorylated oligomers can then act as seeds, accelerating the aggregation of other soluble Aβ peptides. nih.gov
Isomerization and Other Chemical Modifications
Amyloid-β peptides can undergo various other chemical modifications, including isomerization and racemization. aging-us.com Isomerization of aspartate residues, particularly at positions 1 and 7, is a significant modification found in Aβ from AD brains. aging-us.comnih.gov This process involves the conversion of L-aspartate to the more stable L-isoaspartate, which introduces a methylene (B1212753) group into the peptide backbone. nih.govnih.gov
Quantitative studies have revealed that isomerization is the most dominant PTM of Aβ in sporadic AD, with over 80% of aspartates at positions 1 and 7 being affected. nih.gov This modification significantly alters the peptide's structure, which can enhance its propensity to form β-sheets, increase its insolubility, and confer resistance to enzymatic degradation. aging-us.comnih.gov While these studies primarily focus on full-length Aβ, the principles apply to truncated forms containing these residues. Since Aβ(11-40) lacks the Asp-1 and Asp-7 residues, it is not subject to isomerization at these key positions. However, other modifications like oxidation can still occur. aging-us.com
Backbone modifications have been studied to understand their impact on fibril formation. For example, incorporating methylene or ethylene (B1197577) spacer groups or N-methylation at the amide group can alter fibril kinetics and morphology, highlighting the sensitivity of the aggregation process to subtle structural changes. nih.govresearchgate.net
Influence of Modifications on Amyloid-β (11-40) Conformation and Interactions
Each post-translational modification uniquely influences the conformation and interaction profile of Aβ(11-40). The N-terminal truncation itself, creating Aβ(11-40), alters its interaction with full-length Aβ, promoting co-assembly and accelerating fiber formation. nih.gov
Pyroglutamylation at position 11 (pE11-Aβ(11-40)) induces significant conformational changes. nih.govacs.org Solid-state NMR studies have revealed that fibrils of pE11-Aβ(11-40) adopt an extended structure for the peptide monomers, which differs from the conventional hairpin model proposed for wild-type Aβ(1-40) fibrils. researchgate.netacs.org This modified conformation likely underlies its rapid fibrillation kinetics and enhanced toxicity. nih.gov
Phosphorylation introduces a bulky, negatively charged group that can alter intramolecular and intermolecular interactions. nih.govnih.gov This can lead to increased rigidity in certain domains of the peptide, as observed in studies of pS8-Aβ fibrils, and can modulate interactions with metal ions and other proteins. frontiersin.orgnih.gov
The collective effect of these modifications is the creation of a diverse pool of Aβ peptides with a wide range of aggregation propensities and toxic potentials. The specific conformation adopted by modified peptides like Aβ(11-40) dictates how they interact with other Aβ species, cell membranes, and receptors, ultimately influencing the pathological cascade of Alzheimer's disease. nih.govpnas.org
Data Tables
Table 1: Summary of Key Post-Translational Modifications of Aβ and their General Effects
| Modification | Example on Aβ | Key Effect on Peptide Properties | Relevance to Aβ(11-40) |
| N-Terminal Truncation | Aβ(11-40) | Alters aggregation kinetics and allows co-fibrillization with full-length Aβ. nih.gov | This is the defining characteristic of the peptide, influencing its interactions and toxicity. mdpi.com |
| Pyroglutamylation | pE11-Aβ(11-40) | Increases hydrophobicity, accelerates aggregation, and enhances resistance to degradation. nih.govnih.govresearchgate.net | A major modification of Aβ(11-40) that significantly increases its pathogenic potential. novusbio.comacs.org |
| Phosphorylation | pS8-Aβ | Promotes β-sheet conformation, enhances aggregation, and can modulate metal-ion binding. nih.govfrontiersin.org | Can potentially alter the conformation and aggregation of Aβ(11-40), although specific studies are limited. |
| Isomerization | isoD7-Aβ | Alters peptide backbone structure, enhances β-sheet propensity, and increases insolubility. aging-us.comnih.gov | Aβ(11-40) lacks the primary sites (Asp-1, Asp-7) for this common modification. |
Cellular and Molecular Interactions of Amyloid β 11 40
Interaction with Cellular Membranes and Lipid Bilayers
The interaction of Aβ(11-40) with cellular membranes is a critical event that can lead to neuronal damage and disrupt cellular homeostasis. frontiersin.org These peptides, which possess hydrophobic regions, can directly interact with and insert into the lipid bilayer of cell membranes. frontiersin.orgresearchgate.net Molecular dynamics simulations have shown that Aβ(11-40) trimers can penetrate the dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, a process driven primarily by van der Waals interactions rather than electrostatic forces. researchgate.netrsc.org
Once associated with the membrane, Aβ(11-40) can undergo conformational changes, increasing its β-sheet content, a structure conducive to aggregation. nih.gov The membrane environment itself can act as a framework, accelerating the formation of Aβ oligomers and fibrils. nih.govmdpi.com These oligomers are particularly cytotoxic and are believed to be the primary toxic species. pnas.org A key mechanism of this toxicity is the formation of pore-like structures or ion channels within the membrane. pnas.orgnih.govacs.org These aberrant channels disrupt the integrity of the membrane, leading to a loss of ionic homeostasis, which is a central aspect of Aβ-induced pathology. pnas.orgrsc.org The formation of these pores can induce membrane repair responses, but can also lead to unregulated calcium influx and eventual cell death. frontiersin.orgnih.gov
Table 1: Interactions of Aβ(11-40) with Cellular Membranes
| Interaction Type | Description | Consequence |
|---|---|---|
| Membrane Insertion & Penetration | Aβ(11-40) oligomers, particularly trimers, can insert into the hydrophobic core of the lipid bilayer. This process is largely driven by van der Waals forces. researchgate.netrsc.org | Destabilization of the membrane; facilitates further aggregation. acs.org |
| Conformational Change | The membrane environment promotes a change in Aβ(11-40) from a random coil to a β-sheet-rich structure. nih.gov | Increased propensity for aggregation into toxic oligomers and fibrils. mdpi.com |
| Pore/Ion Channel Formation | Oligomers of Aβ(11-40) can assemble into annular, pore-like structures that span the membrane. pnas.orgnih.gov | Uncontrolled flux of ions, particularly Ca²⁺, across the membrane, leading to ionic dyshomeostasis. pnas.orgrsc.orgnih.gov |
| Membrane Disruption | The aggregation process and pore formation can cause physical damage to the lipid bilayer, altering its fluidity and integrity. nih.govacs.org | Loss of cellular homeostasis, initiation of apoptotic pathways. frontiersin.orgnih.gov |
**6.2. Protein-Protein Interaction Networks
Aβ(11-40) interacts with a variety of cell surface receptors and transporters, which mediate its clearance, transport across the blood-brain barrier (BBB), and cellular signaling. Key among these are the Low-Density Lipoprotein Receptor-related Protein-1 (LRP1) and the Receptor for Advanced Glycation Endproducts (RAGE). jci.orgahajournals.org LRP1, expressed on brain capillary endothelium, is a primary efflux transporter, responsible for clearing Aβ from the brain into the bloodstream. jci.orgahajournals.orgmdpi.com Conversely, RAGE mediates the influx of Aβ from the circulation back into the brain, and its binding can trigger inflammatory responses and oxidative stress. jci.orgahajournals.orgmdpi.com
Other receptors and transporters also play significant roles. P-glycoprotein (P-gp), an ABC transporter at the BBB, actively participates in the efflux of Aβ. plos.org Scavenger receptors and various coreceptors, including heparan sulfate (B86663) proteoglycans (HSPGs) and the prion protein (PrPC), can bind Aβ and facilitate its internalization and degradation or transport. nih.govjci.org These receptor-mediated interactions often utilize endocytic pathways, such as those dependent on clathrin and caveolae, to internalize Aβ peptides for either transcytosis across the BBB or trafficking to lysosomes for degradation. biorxiv.orgmdpi.com
Table 2: Receptors and Transporters Interacting with Aβ(11-40)
| Receptor/Transporter | Location | Function/Interaction with Aβ(11-40) |
|---|---|---|
| LRP1 (Low-Density Lipoprotein Receptor-related Protein-1) | BBB endothelium, Neurons, Astrocytes | Mediates efflux of Aβ from the brain to the periphery; facilitates cellular uptake and degradation. jci.orgahajournals.orgmdpi.com |
| RAGE (Receptor for Advanced Glycation Endproducts) | BBB endothelium, Neurons, Microglia | Mediates influx of Aβ from blood to brain; binding activates pro-inflammatory signaling pathways. jci.orgahajournals.orgmdpi.com |
| P-glycoprotein (P-gp) | BBB endothelium | An ATP-dependent efflux pump that actively transports Aβ out of the brain. plos.org |
| HSPGs (Heparan Sulfate Proteoglycans) | Cell surface | Act as coreceptors, binding Aβ with high affinity and presenting it to other receptors like LRP1 for endocytosis. nih.gov |
| Scavenger Receptors (e.g., SR-A) | Microglia, Endothelial cells | Mediate endocytosis and clearance of Aβ. jci.org |
| α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Neurons | Can act as a coreceptor in the endocytosis of Aβ complexes. nih.govmdpi.com |
| Prion Protein (PrPᶜ) | Neurons | Binds to Aβ oligomers and can mediate neurotoxic signaling. nih.gov |
The pathology of Alzheimer's disease is not driven by Aβ alone but involves a complex interplay with other amyloidogenic proteins, notably Tau and alpha-synuclein (B15492655). There is substantial evidence of a synergistic relationship where Aβ and Tau amplify each other's toxicity. ijbs.comnih.govabcam.com Aβ oligomers can trigger the hyperphosphorylation of Tau protein by activating certain kinases, leading to the formation of neurofibrillary tangles (NFTs). ijbs.comuniprot.org These tangles disrupt the cytoskeleton, impairing axonal transport and contributing to neuronal death. Conversely, the presence of Tau appears to be necessary for some of the neurotoxic effects of Aβ to manifest. ijbs.comnih.gov
Aβ peptides also interact directly with alpha-synuclein, the protein whose aggregation is the hallmark of Parkinson's disease. nih.gov In vitro studies show that Aβ can promote the aggregation of alpha-synuclein, and the two proteins can co-aggregate to form hybrid oligomers. mdpi.comfrontiersin.org Soluble Aβ species can serve as nucleation sites, accelerating the formation of alpha-synuclein fibrils. biorxiv.org This cross-talk may explain the pathological overlap observed in some neurodegenerative diseases, such as dementia with Lewy bodies, where both amyloid plaques and Lewy bodies (composed of alpha-synuclein) are present. nih.govmdpi.com The interaction appears to be mediated primarily by the hydrophobic regions of both proteins. mdpi.comnih.gov
Table 3: Interactions of Aβ(11-40) with Other Amyloidogenic Proteins
| Interacting Protein | Nature of Interaction | Pathological Consequence |
|---|---|---|
| Tau | Aβ promotes hyperphosphorylation and aggregation of Tau. ijbs.commdpi.com Tau mediates Aβ-induced neurotoxicity. nih.gov | Formation of neurofibrillary tangles (NFTs), cytoskeletal disruption, synergistic acceleration of neurodegeneration. abcam.com |
| Alpha-Synuclein | Aβ and alpha-synuclein directly interact and co-aggregate. nih.govfrontiersin.org Soluble Aβ species can seed alpha-synuclein aggregation. biorxiv.org | Formation of mixed oligomers and aggregates, enhanced neurotoxicity, potential link between Alzheimer's and Parkinson's pathologies. mdpi.com |
Effects on Intracellular Signaling Pathways
The binding of Aβ(11-40) to cell surface receptors or its disruption of membrane integrity triggers aberrant intracellular signaling, contributing significantly to neuronal dysfunction. probiologists.com One of the critical pathways affected is the insulin (B600854)/PI3K/Akt signaling cascade, which is essential for cell survival, growth, and glucose metabolism. molbiolcell.org Intracellular Aβ has been shown to inhibit this pathway by interfering with the activation of the kinase Akt, leading to a state of effective insulin resistance in the brain and promoting apoptosis. molbiolcell.org
Aβ also impacts other vital signaling networks. It can downregulate Wnt signaling by binding to its receptor, Frizzled, thereby impairing processes essential for the maintenance and proliferation of neural stem cells. probiologists.com Furthermore, Aβ can activate stress-response kinases, such as p38 MAP kinase, which in turn can lead to inflammatory responses and further downstream pathology, including Tau phosphorylation. uniprot.org The peptide can also interfere with pathways crucial for learning and memory, such as those involving the transcription factor CREB (cAMP response element-binding protein), which is vital for synaptic plasticity and neurogenesis. nih.gov
Modulation of Ion Homeostasis
A central feature of Aβ(11-40) toxicity is the profound disruption of cellular ion homeostasis, with calcium (Ca²⁺) dysregulation being a primary consequence. rsc.orgnih.govdovepress.com As previously mentioned, Aβ oligomers can form cation-permeable pores or channels in the neuronal membrane. pnas.orgnih.gov These pores allow for an uncontrolled influx of ions, most notably Ca²⁺, from the extracellular space into the cytoplasm. nih.govdovepress.com
This influx disrupts the tightly regulated intracellular Ca²⁺ concentration. dovepress.complos.org In addition to forming their own channels, Aβ peptides can modulate the activity of existing native ion channels. For example, Aβ has been shown to enhance the activity of L-type voltage-gated calcium channels (VGCCs) and N-methyl-D-aspartate (NMDA) receptors, further increasing Ca²⁺ entry into the cell. mdpi.commdpi.com The resulting Ca²⁺ overload is highly detrimental, triggering a cascade of neurotoxic events. These include mitochondrial dysfunction, the generation of reactive oxygen species (oxidative stress), activation of proteases like calpain, and ultimately, the initiation of apoptotic cell death pathways. dovepress.commdpi.com This disruption of ion homeostasis is considered a core mechanism by which Aβ peptides exert their neurotoxic effects. acs.orgrsc.org
Table 4: Mechanisms of Aβ(11-40)-Induced Ion Homeostasis Dysregulation
| Mechanism | Description | Effect on Ion Levels |
|---|---|---|
| Pore/Channel Formation | Aβ(11-40) oligomers self-assemble into cation-selective channels within the plasma membrane. pnas.orgnih.govnih.gov | Leads to a direct and unregulated influx of Ca²⁺ and other cations into the cytoplasm. dovepress.com |
| Modulation of Voltage-Gated Calcium Channels (VGCCs) | Aβ(11-40) can enhance the conductance of L-type and T-type VGCCs. mdpi.com | Increased Ca²⁺ entry through native cellular channels in response to membrane depolarization. mdpi.com |
| Interaction with Ligand-Gated Channels | Aβ can affect the function of receptors like NMDA, potentially increasing their permeability to Ca²⁺. mdpi.complos.org | Exacerbates excitotoxicity and Ca²⁺ overload. |
| Membrane Destabilization | General damage to the lipid bilayer can lead to non-specific leakage of ions. nih.govacs.org | General loss of ionic gradients across the cell membrane. |
Table 5: List of Mentioned Compounds
| Compound Name |
|---|
| Alpha-Synuclein |
| Amyloid-β (11-40) |
| Amyloid Precursor Protein (APP) |
| Calcium |
| Cholesterol |
| Dipalmitoylphosphatidylcholine (DPPC) |
| Glutamate (B1630785) |
| Insulin |
| Tau |
Neurotoxic Mechanisms of Amyloid β 11 40
Oligomer-Mediated Synaptic Dysfunction
Soluble oligomeric forms of amyloid-beta are widely considered the primary neurotoxic species, directly impacting synaptic integrity and function long before the formation of insoluble plaques. mdpi.comspandidos-publications.com Aβ(11-40) contributes to this pool of toxic oligomers that mediate synaptic pathology.
Alterations in Synaptic Transmission and Plasticity
Amyloid-β oligomers are potent disruptors of synaptic plasticity, the cellular mechanism underlying learning and memory. frontiersin.org They have been shown to impair long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and facilitate long-term depression (LTD), a reduction in the efficacy of neuronal synapses. mdpi.comnih.gov This disruption stems from the interference with glutamatergic neurotransmission, particularly through the dysregulation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govnih.gov
Oligomers can induce the endocytosis (internalization) of these critical receptors from the synaptic membrane, reducing the neuron's ability to respond to incoming signals. nih.govnih.gov Specifically, Aβ has been found to trigger the removal of AMPA receptors from the synapse and can either enhance or depress NMDA receptor-mediated currents depending on its concentration. nih.govnih.gov Pathologically elevated levels of Aβ lead to a persistent depression of NMDA-evoked currents and inhibit LTP. nih.govelifesciences.org This synaptic depression is mediated by the activation of various downstream signaling pathways, including those involving p38 MAPK, which are also involved in the induction of LTD. nih.govnih.gov
| Research Finding | Model System | Key Outcome | Reference |
| Aβ oligomers impair LTP and enhance LTD. | In vitro and animal models | Disruption of synaptic plasticity. | mdpi.comnih.gov |
| Aβ oligomers induce the removal of AMPA and NMDA receptors from the synapse. | Cultured murine neurons | Attenuation of excitatory synaptic transmission. | nih.gov |
| Low concentrations of Aβ selectively impair glutamatergic synaptic transmission by activating p38 MAPK and JNK. | Not specified | Synaptic plasticity impairment. | nih.gov |
| Pathologically high levels of Aβ result in post-synaptic depression. | Not specified | Impaired synaptic function. | mdpi.com |
Induction of Synapse Loss and Neuritic Dystrophy
Prolonged exposure to soluble Aβ oligomers leads to the physical loss of synapses and the development of neuritic dystrophy, which are structural abnormalities in neuronal processes. frontiersin.orgnih.gov Studies have demonstrated a direct correlation between the presence of soluble Aβ oligomers and a reduction in dendritic spine density in hippocampal neurons. mdpi.comfrontiersin.org Dendritic spines are small membranous protrusions that receive excitatory synaptic input, and their loss is a major correlate of cognitive decline. frontiersin.org
In the vicinity of amyloid plaques, which can act as reservoirs for soluble oligomers, there is a distinct zone of synapse loss and dystrophic neurites. nih.govpnas.org This suggests that oligomers diffusing from plaques cause localized damage to surrounding neurons. pnas.org In animal models of Alzheimer's disease, dendritic simplification and the loss of dendritic spines are observed as direct toxic effects of Aβ accumulation. frontiersin.org The process involves the disruption of the neuronal cytoskeleton, which is also dependent on the presence of the tau protein. pnas.org
| Research Finding | Model System | Key Outcome | Reference |
| Soluble Aβ oligomers induce progressive loss of hippocampal synapses. | Hippocampal neurons | Synapse loss. | frontiersin.org |
| A penumbra of excitatory synapse loss and neuritic dystrophy exists around amyloid plaques. | APP transgenic mice, AD cortex sections | Localized neuronal damage. | nih.gov |
| Aβ deposits have a direct toxic effect on neurites, including dendritic simplification and loss of spines. | AD mouse models | Neuritic dystrophy. | frontiersin.org |
| Soluble Aβ dimers from AD cortex induce neuritic degeneration. | Mature hippocampal neuron cultures | Cytoskeletal disruption and neurite damage. | pnas.org |
Neuronal Excitability and Network Dysregulation
Aβ peptides can disrupt the delicate balance between excitatory and inhibitory neurotransmission, leading to aberrant neuronal activity and network dysregulation. mdpi.com Several studies in transgenic mouse models of AD show that elevated levels of Aβ oligomers can provoke neuronal hyperexcitability and even epileptiform activity, often before significant plaque deposition or neuronal loss is evident. mdpi.comfrontiersin.org
This hyperexcitability can arise from a number of factors, including the Aβ-mediated impairment of inhibitory GABAergic interneurons and the over-scaling of synaptic strength at excitatory synapses. mdpi.com There is a proposed feedback loop where normal synaptic activity regulates Aβ production, but pathologically high levels of Aβ override this system, leading to widespread synaptic depression and network dysfunction. nih.gov This hyperactivity at the network level may initially be a compensatory mechanism but ultimately contributes to cognitive deficits by disrupting the precise patterns of neural activity required for information processing. mdpi.comelifesciences.org
| Research Finding | Model System | Key Outcome | Reference |
| High levels of Aβ oligomers elicit epileptiform activity and seizures at early stages. | Transgenic mice expressing mutated APP | Neuronal hyperexcitability. | mdpi.com |
| Aβ induces an imbalance between excitatory and inhibitory neurotransmission. | Not specified | Neural circuit dysfunction. | mdpi.com |
| Pathologically elevated Aβ leads to aberrant excitatory network activity. | Not specified | Cognitive decline. | nih.gov |
| Aβ peptides can induce membrane depolarization and hyperexcitability of pyramidal cells. | Electrophysiological studies in APPswe/PS1dE9 mice | Increased neuronal excitability. | frontiersin.org |
Induction of Oxidative Stress and Reactive Oxygen Species Production
Aggregated forms of Aβ are known to be potent inducers of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. ocl-journal.orgnih.gov The Aβ peptide, particularly when complexed with redox-active metal ions like copper (Cu²⁺) and iron (Fe³⁺), can catalytically generate ROS, such as hydrogen peroxide and highly reactive hydroxyl radicals. nih.govyuntsg.com
The hydrophobic C-terminal domain of Aβ is involved in metal reduction, a key step in ROS production. ocl-journal.org This process leads to the oxidation of surrounding biomolecules, including lipids and proteins, causing widespread cellular damage. ocl-journal.orgyuntsg.com Products of lipid peroxidation, such as 4-hydroxynonenal (B163490) (HNE), are found at elevated levels in affected brain regions and contribute to neuronal toxicity. yuntsg.com This Aβ-induced oxidative stress can damage mitochondria, further exacerbating ROS production and creating a vicious cycle that contributes to neurodegeneration. nih.govmdpi.com
| Research Finding | Model System | Key Outcome | Reference |
| Aggregated Aβ has prooxidative properties, binding and reducing metal ions to produce ROS. | In vitro experiments | Generation of reactive oxygen species. | ocl-journal.org |
| Aβ-metal complexes catalyze the production of ROS, leading to oxidative damage. | Not specified | Oxidation of biomolecules. | nih.gov |
| Aβ causes lipid peroxidation, leading to elevated levels of toxic byproducts like HNE. | Not specified | Neuronal cell death. | yuntsg.com |
| Mitochondrion-derived ROS can trigger and enhance Aβ production. | Cell and mouse models | Vicious cycle of oxidative stress and Aβ formation. | nih.gov |
Activation of Inflammatory Pathways and Glial Cell Responses (Microglia, Astrocytes)
Neuroinflammation is a key feature of the Alzheimer's brain, and Aβ peptides are potent activators of the brain's resident immune cells: microglia and astrocytes. biorxiv.orgmdpi.com Upon encountering Aβ aggregates, these glial cells become activated and release a host of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines. mdpi.combmrat.org
This inflammatory response, while initially intended to be protective and clear Aβ deposits, can become chronic and detrimental. mdpi.combmrat.org Activated microglia, for instance, can trigger neurotoxic "A1" astrocytes. biorxiv.org Furthermore, Aβ can act synergistically with other pro-inflammatory cytokines to amplify the immune response in astrocytes. biorxiv.org The complement system, a part of the innate immune system, can also be activated by Aβ deposits, leading to the production of pro-inflammatory factors like C5a, which further enhances the microglial inflammatory response. medecinesciences.org This self-perpetuating cycle of inflammation contributes significantly to neuronal damage and dysfunction. bmrat.orgmedecinesciences.org
| Research Finding | Model System | Key Outcome | Reference |
| Aggregated Aβ induces activated microglia to produce pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | Cell culture, animal models | Neuroinflammation and neurological dysfunction. | mdpi.commdpi.com |
| Aβ acts synergistically with cytokines (TNF-α, IL-1α) to promote pro-inflammatory activation in astrocytes. | Primary human astrocytes | Amplified neuroinflammatory response. | biorxiv.org |
| Aβ deposits activate the complement system, producing C5a which enhances the microglial inflammatory response. | Microglial cell line (BV-2) | Exaggerated Aβ-induced neuroinflammation. | medecinesciences.org |
| Aβ plaques are associated with activated microglia and reactive astrocytes. | AD brain tissue | Chronic glial cell activation. | bmrat.org |
Mechanisms Leading to Neuronal Injury and Death in vitro and in pre-clinical models
The culmination of the aforementioned neurotoxic mechanisms is neuronal injury and, ultimately, cell death. Aβ oligomers can trigger neuronal apoptosis and other forms of cell death through multiple pathways. pnas.orgfrontiersin.org
One mechanism involves the disruption of calcium homeostasis. frontiersin.org Aβ oligomers can form pores in the cell membrane or interact with receptors, leading to an influx of calcium ions (Ca²⁺). frontiersin.org This sustained increase in intracellular calcium can trigger excitotoxicity, activate caspases (key enzymes in apoptosis), and induce mitochondrial dysfunction. frontiersin.orgnih.gov Aβ accumulation within mitochondria itself can impair the electron transport chain, reduce ATP production, and increase ROS generation, leading to the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors. frontiersin.orgmdpi.com
Additionally, Aβ oligomers can bind to the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, and activate its death domain to induce apoptosis. nih.gov In preclinical models, the accumulation of intraneuronal Aβ has been shown to be sufficient to trigger neuronal death and associated neurological deficits. elsevier.es
| Research Finding | Model System | Key Outcome | Reference |
| Aβ oligomers induce neuronal apoptosis. | Not specified | Neuronal death. | pnas.org |
| Aβ accumulation leads to disrupted calcium homeostasis, mitochondrial dysfunction, and apoptosis. | In vitro and in vivo models | Neuronal injury and death. | frontiersin.orgnih.gov |
| Aβ oligomers bind to the p75 neurotrophin receptor to induce apoptosis. | SH-SY5Y neuroblastoma cells, AD transgenic mice | Activation of cell death pathways. | nih.gov |
| Intraneuronal Aβ accumulation is sufficient to trigger neuronal death in vivo. | Transgenic mouse model (TBA2) | Neurodegeneration and neurological deficits. | elsevier.es |
Role of Amyloid-β (11-40) in Tau Hyperphosphorylation
The neurotoxic cascade in Alzheimer's disease involves a complex interplay between amyloid-beta (Aβ) peptides and the microtubule-associated protein tau. While much of the research has centered on the full-length Aβ peptides, Aβ(1-40) and Aβ(1-42), a significant portion of the Aβ found in the brains of Alzheimer's patients consists of N-terminally truncated fragments. Among these, Amyloid-β (11-40) is a notable species, found to constitute a significant fraction of the plaque load. nih.gov Although direct, detailed mechanistic studies specifically elucidating the role of Aβ(11-40) in tau hyperphosphorylation are less common than for its full-length counterparts, its presence and biochemical properties suggest it plays a contributory role in this pathological process.
N-terminally truncated Aβ species, including Aβ(11-40), are not merely byproducts but are active participants in the disease process. Research has shown that Aβ(11-40) can co-fibrillize with full-length Aβ peptides, such as Aβ(1-40) and Aβ(1-42). nih.gov This co-aggregation is significant as it can accelerate the formation of amyloid fibers, which are a core component of the senile plaques characteristic of Alzheimer's disease. nih.gov The aggregation of Aβ is a critical upstream event that is widely recognized to trigger a cascade of neurotoxic effects, including the hyperphosphorylation of tau protein. ijbs.comnih.gov
The general mechanism by which Aβ aggregates lead to tau hyperphosphorylation involves the activation of several protein kinases. Key among these are Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). ijbs.comnih.govmdpi.com Aggregated forms of Aβ are believed to initiate signaling pathways that result in the dysregulation of these kinases. ijbs.commdpi.com Once activated, GSK-3β and CDK5 phosphorylate tau at multiple sites. This hyperphosphorylation causes tau to detach from microtubules, disrupting their stabilizing function within the neuron. nih.gov The detached, hyperphosphorylated tau then aggregates into paired helical filaments (PHFs), which ultimately form the neurofibrillary tangles (NFTs) that are a hallmark of Alzheimer's disease. nih.govijpsonline.com
Given that Aβ(11-40) promotes the formation of Aβ aggregates, it is a key contributor to the pool of pathological Aβ that drives the activation of kinases like GSK-3β and CDK5. Therefore, while a direct binding interaction between Aβ(11-40) and these kinases may not be fully characterized, its role in promoting the formation of the primary pathological trigger is evident. The presence of Aβ(11-40) in vascular and plaque deposits further implicates it in the broader neuroinflammatory and neurotoxic environment that facilitates tau pathology. nih.gov
Table 1: Key Research Findings on Aβ and Tau Interaction
| Finding | Implication for Amyloid-β (11-40) | References |
|---|---|---|
| N-terminally truncated Aβ(11-40) is present in Alzheimer's disease plaques. | Confirms the pathological relevance of this specific Aβ fragment. | nih.govnih.gov |
| Aβ(11-40) co-fibrillizes with full-length Aβ and accelerates fiber formation. | Suggests Aβ(11-40) contributes to the overall Aβ aggregation, a known trigger for tau pathology. | nih.gov |
| Aβ aggregates activate kinases such as GSK-3β and CDK5. | As a component of these aggregates, Aβ(11-40) is implicated in the activation of these key tau-phosphorylating enzymes. | ijbs.comnih.govmdpi.com |
| Activated GSK-3β and CDK5 lead to hyperphosphorylation of tau. | Provides the mechanistic link between the Aβ aggregation promoted by fragments like Aβ(11-40) and the downstream tau pathology. | nih.gov |
| Hyperphosphorylated tau detaches from microtubules and forms neurofibrillary tangles. | This is the ultimate pathological consequence of the cascade initiated by Aβ aggregation, to which Aβ(11-40) contributes. | nih.govijpsonline.com |
Clearance and Degradation Pathways of Amyloid β Peptides
Enzymatic Degradation Mechanisms
Several key enzymes play a critical role in the proteolytic degradation of Aβ peptides. These enzymes, through their catalytic activity, break down Aβ into smaller, non-toxic fragments, thereby preventing their aggregation and facilitating their removal from the brain parenchyma.
Role of Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE)
Neprilysin (NEP) is a neutral endopeptidase and one of the most important enzymes involved in the degradation of Aβ peptides in the brain. nih.gov NEP is a cell surface-associated zinc metalloprotease that cleaves peptides on the N-terminal side of hydrophobic residues. en-journal.org It is proficient in degrading both Aβ1-40 and Aβ1-42 monomers. neurology.org Studies have shown that NEP expression levels can decrease with age and in Alzheimer's disease, potentially contributing to Aβ accumulation. en-journal.org Conversely, overexpression of NEP has been demonstrated to significantly reduce Aβ plaque deposition in animal models. en-journal.org NEP primarily degrades Aβ in the extracellular space. nih.gov Research indicates that NEP deficiency leads to a more significant acceleration of Aβ plaque formation compared to the deficiency of other Aβ-degrading enzymes. oup.comjneurosci.org
Insulin-Degrading Enzyme (IDE) is another major zinc-metalloendopeptidase responsible for the catabolism of Aβ. frontiersin.org As its name suggests, IDE also degrades insulin (B600854), and this dual substrate specificity has led to hypotheses linking type 2 diabetes with an increased risk of Alzheimer's disease. nih.gov Hyperinsulinemia may lead to a competitive inhibition of Aβ degradation by IDE, as the enzyme becomes saturated with insulin. nih.gov IDE is primarily located in the cytosol but is also found on the cell surface and secreted into the extracellular space, where it can degrade Aβ monomers. frontiersin.orguni-muenchen.dehopkinsmedicine.org Studies have shown that IDE deficiency results in a significant decrease in Aβ degradation and an increase in cerebral Aβ levels. frontiersin.org Unlike NEP, which primarily degrades insoluble and membrane-bound Aβ, IDE is thought to mainly degrade soluble Aβ species. oup.com
| Feature | Neprilysin (NEP) | Insulin-Degrading Enzyme (IDE) |
|---|---|---|
| Enzyme Class | Zinc Metalloprotease | Zinc Metalloprotease |
| Primary Substrates | Aβ peptides, enkephalins, substance P | Insulin, Aβ peptides, glucagon |
| Location | Cell surface (neuronal membranes) | Cytosol, peroxisomes, endosomes, cell surface, extracellular space |
| Preferred Aβ Form | Monomers and oligomers, particularly insoluble/membrane-bound Aβ oup.com | Monomers, particularly soluble Aβ oup.com |
| Impact of Deficiency | Significant increase in Aβ plaque formation oup.comjneurosci.org | Increase in soluble Aβ levels frontiersin.org |
Matrix Metalloproteinases (MMPs) and Glutamate (B1630785) Carboxypeptidase II (GCPII)
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endoproteases known for their role in degrading extracellular matrix components. researchgate.net Several MMPs, including MMP-2 and MMP-9, have been implicated in the degradation of Aβ. researchgate.netnih.gov These enzymes are capable of degrading both monomeric and fibrillar forms of Aβ. nih.gov Astrocytes surrounding amyloid plaques often show increased expression of MMP-2 and MMP-9. researchgate.net Studies using astrocyte-conditioned media have demonstrated that the Aβ-degrading activity is reduced when MMP-2 and MMP-9 are inhibited. researchgate.netfrontiersin.org However, the role of MMPs in Alzheimer's disease is complex, as they can also contribute to the breakdown of the blood-brain barrier, which could have detrimental effects. nih.gov
Glutamate Carboxypeptidase II (GCPII) , also known as prostate-specific membrane antigen (PSMA), has been a subject of debate regarding its role in Aβ degradation. Some studies have suggested that GCPII can degrade various forms of Aβ, including monomers, oligomers, and fibrils. nih.gov It was proposed that GCPII could cleave both Aβ1-40 and Aβ1-42. nih.gov However, other research has contested these findings, presenting evidence that GCPII is not an amyloid peptide-degrading enzyme. aginganddisease.org These conflicting studies highlight the need for further investigation to clarify the precise role, if any, of GCPII in Aβ clearance. GCPII is primarily known for its role in the nervous system, where it hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. nih.gov
Non-Enzymatic Clearance Pathways
In addition to enzymatic degradation, several non-enzymatic mechanisms contribute to the clearance of Aβ from the brain. These pathways involve the bulk flow of interstitial fluid, cellular uptake and degradation by glial cells, and transport across the blood-brain barrier.
Interstitial Fluid Bulk Flow and Perivascular Drainage
The brain utilizes a unique system for waste clearance involving the bulk flow of interstitial fluid (ISF). nih.gov This system, often referred to as the glymphatic system , facilitates the exchange of cerebrospinal fluid (CSF) with ISF, allowing for the removal of solutes, including Aβ, from the brain parenchyma. nih.govnih.gov The process is thought to be driven by arterial pulsations and is more active during sleep. southampton.ac.uk Aβ-containing ISF is cleared from the brain along perivascular drainage pathways, which are spaces surrounding cerebral arteries. uni-muenchen.denih.gov This drainage route effectively functions as the brain's lymphatic system, transporting waste products to the cervical lymph nodes. uni-muenchen.dehopkinsmedicine.org Failure of this perivascular drainage system, which can occur with aging as arteries stiffen, is hypothesized to contribute to the accumulation of Aβ and the development of cerebral amyloid angiopathy. nih.govresearchgate.net
| Component | Description | Role in Aβ Clearance |
|---|---|---|
| Interstitial Fluid (ISF) | Fluid that surrounds the cells of the brain parenchyma. | Carries soluble Aβ and other metabolites. jneurosci.org |
| Glymphatic System | A brain-wide perivascular network that facilitates CSF-ISF exchange. neurology.org | Promotes the clearance of interstitial solutes, including Aβ, from the brain. nih.govnih.gov |
| Perivascular Drainage | The pathway along the basement membranes of cerebral arteries for the elimination of ISF and solutes. nih.gov | Acts as the primary lymphatic drainage route for the brain, removing Aβ. uni-muenchen.deresearchgate.net |
| Arterial Pulsations | The rhythmic expansion and contraction of arteries. | Believed to be the motive force for perivascular drainage. southampton.ac.uk |
Uptake by Microglial Phagocytosis and Astrocyte-Mediated Clearance
Microglia , the resident immune cells of the central nervous system, play a crucial role in Aβ clearance through phagocytosis. frontiersin.org Activated microglia can recognize and engulf Aβ deposits, particularly fibrillar Aβ. researchgate.netjneurosci.org This process is mediated by various cell surface receptors on microglia. researchgate.net While moderately activated microglia can have a neuroprotective effect by clearing Aβ, chronic activation can lead to the release of pro-inflammatory cytokines, contributing to neuroinflammation. frontiersin.org The efficiency of microglial phagocytosis of Aβ can be influenced by the conformation of the peptide, with some studies suggesting that fibrillar Aβ is more readily phagocytosed than oligomeric forms. frontiersin.org
Astrocytes , another type of glial cell, are also actively involved in Aβ clearance. mdpi.com They can internalize Aβ through various receptors, including low-density lipoprotein receptor-related protein 1 (LRP1) and the receptor for advanced glycation end products (RAGE). frontiersin.orgmdpi.com Once internalized, Aβ can be degraded through the endosomal-lysosomal pathway. mdpi.com Astrocytes can also contribute to extracellular Aβ degradation by secreting Aβ-degrading enzymes such as NEP, IDE, and MMPs. frontiersin.orgaginganddisease.orgmdpi.com Furthermore, astrocytes secrete apolipoprotein E (ApoE), which can bind to Aβ and facilitate its clearance. frontiersin.org
Transport Across the Blood-Brain Barrier (BBB)
The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. The BBB plays a critical role in regulating the passage of substances, including Aβ, between the periphery and the brain. The transport of Aβ across the BBB is a bidirectional process mediated by specific receptors.
The primary receptor responsible for the efflux of Aβ from the brain to the blood is the low-density lipoprotein receptor-related protein 1 (LRP1) . nih.govfrontiersin.org LRP1 is expressed on the abluminal side (brain side) of the brain endothelial cells and facilitates the transport of Aβ out of the brain parenchyma. rndsystems.com A soluble form of LRP1 (sLRP1) is present in the plasma and acts as a peripheral sink, binding to Aβ and preventing its re-entry into the brain. nih.gov The expression of LRP1 at the BBB has been shown to decline with normal aging. oup.com
Conversely, the influx of Aβ from the blood into the brain is primarily mediated by the receptor for advanced glycation end products (RAGE) . nih.govahajournals.org RAGE is expressed on the luminal side (blood side) of the brain endothelial cells. rndsystems.com In pathological conditions such as Alzheimer's disease, the expression of RAGE can be upregulated, potentially leading to an increased influx of Aβ into the brain. nih.govrndsystems.com This bidirectional transport system highlights the delicate balance required for maintaining Aβ homeostasis, where a shift towards increased influx or decreased efflux can contribute to Aβ accumulation in the brain. ahajournals.org
| Transporter | Direction of Transport | Location on Endothelial Cells | Role in Aβ Homeostasis |
|---|---|---|---|
| LRP1 | Brain to Blood (Efflux) | Abluminal (Brain side) | Mediates the clearance of Aβ from the brain. nih.govfrontiersin.org |
| RAGE | Blood to Brain (Influx) | Luminal (Blood side) | Mediates the entry of Aβ into the brain from the periphery. nih.govahajournals.org |
Role of LRP1 and RAGE in Amyloid-β Transcytosis
The transport of amyloid-β (Aβ) peptides across the blood-brain barrier (BBB) is a critical process in maintaining brain homeostasis. This bidirectional transport, known as transcytosis, is primarily mediated by two key receptors with opposing functions: the low-density lipoprotein receptor-related protein 1 (LRP1) and the receptor for advanced glycation end products (RAGE). nih.govmdpi.com The balance between the activities of these two receptors is a crucial determinant of Aβ concentration in the central nervous system. ahajournals.org
LRP1 is a large endocytic receptor expressed on the surface of various brain cells, including neurons, glia, and importantly, on the abluminal (brain side) of brain capillary endothelial cells. mdpi.comnih.gov It functions as the primary efflux transporter, responsible for clearing soluble Aβ from the brain into the systemic circulation. nih.govnih.govjci.org Studies have shown that LRP1 mediates the rapid removal of Aβ from the brain's interstitial fluid, with research in mice demonstrating a half-life of less than 30 minutes for 125I-Aβ1-40 clearance primarily through vascular transport. nih.gov This process involves LRP1-mediated endocytosis and subsequent transcytosis across the endothelial cells of the BBB. mdpi.comnih.gov Genetic evidence confirms that LRP1 facilitates the bidirectional transcytosis of Aβ across brain capillary endothelial cells. nih.gov In Alzheimer's disease (AD), the expression of LRP1 at the BBB is often reduced, impairing Aβ clearance and contributing to its accumulation in the brain. ahajournals.orgfrontiersin.org
In contrast, RAGE, a member of the immunoglobulin superfamily, acts as the main influx transporter, mediating the movement of circulating Aβ from the blood into the brain across the BBB. nih.govahajournals.orgmdpi.com RAGE is expressed on the luminal (blood side) of the cerebral endothelium. mdpi.com Its interaction with Aβ not only facilitates transport into the brain but also triggers cellular stress and inflammatory responses. ahajournals.org Unlike LRP1, the expression of RAGE is significantly upregulated at the BBB in individuals with AD. ahajournals.orgfrontiersin.org This increased expression enhances the re-entry of Aβ into the brain, further exacerbating the peptide's accumulation. frontiersin.org The dual and opposing roles of LRP1 and RAGE create a dynamic system where a shift in their expression levels can disrupt Aβ homeostasis, favoring accumulation and contributing to the pathogenesis of cerebral β-amyloidosis. nih.govahajournals.org
Table 1: Comparison of LRP1 and RAGE in Amyloid-β Transcytosis
| Feature | LRP1 (Low-Density Lipoprotein Receptor-Related Protein 1) | RAGE (Receptor for Advanced Glycation End Products) |
|---|---|---|
| Primary Function | Efflux transporter (clears Aβ from the brain) nih.govnih.gov | Influx transporter (transports Aβ into the brain) nih.govahajournals.org |
| Location at BBB | Ab-luminal (brain-facing) side of endothelial cells nih.gov | Luminal (blood-facing) side of endothelial cells mdpi.com |
| Expression in AD | Generally decreased ahajournals.orgfrontiersin.org | Generally increased ahajournals.orgfrontiersin.org |
| Effect of Altered Expression | Decreased expression impairs Aβ clearance, leading to accumulation. frontiersin.org | Increased expression enhances Aβ influx, contributing to accumulation. frontiersin.org |
| Ligand Interaction | Mediates clearance of multiple Aβ isoforms. mdpi.combiomolther.org | Binds various Aβ isoforms to facilitate transport and cellular activation. mdpi.com |
Isoform-Specific and Mutant-Specific Clearance Efficiency
The efficiency of amyloid-β (Aβ) clearance from the brain is not uniform across all its forms. Significant differences exist based on the specific isoform of the peptide, the presence of mutations, and post-translational modifications. biomolther.orgfrontiersin.org These variations in clearance rates play a critical role in the differential accumulation and pathogenicity of Aβ species.
Studies have demonstrated that LRP1-mediated transport across the blood-brain barrier is isoform-specific. Notably, Aβ1-40 is cleared more rapidly and efficiently via LRP1 than Aβ1-42. biomolther.org The clearance rate for Aβ1-42 is estimated to be approximately 50% slower than that of Aβ1-40. biomolther.org This reduced clearance efficiency for Aβ1-42, combined with its higher propensity to aggregate, is thought to be a key factor in its predominant deposition in the parenchymal plaques characteristic of Alzheimer's disease. fujirebio.com
Mutations within the Aβ sequence can also significantly impair clearance. For example, the Dutch mutant form of Aβ1-40 (Aβ1-40(Dutch)), associated with hereditary cerebral hemorrhage with amyloidosis-Dutch type, is cleared less efficiently by LRP1 than its wild-type counterpart. biomolther.org This finding suggests that slower LRP1-mediated degradation, in addition to any enhanced toxicity, contributes to the accumulation of mutant Aβ peptides. biomolther.org Similarly, other post-translationally modified forms of Aβ, such as N-terminal truncated, pyroglutamated, and phosphorylated versions, are also cleared less efficiently from the brain, which can accelerate aggregation and deposition. frontiersin.org
Table 2: Factors Affecting Amyloid-β Clearance Efficiency
| Factor | Example | Impact on Clearance | Reference |
|---|---|---|---|
| Aβ Isoform | Aβ1-40 vs. Aβ1-42 | Aβ1-40 is cleared more rapidly via LRP1 than the more aggregation-prone Aβ1-42. | biomolther.org |
| Genetic Mutation | Dutch Mutant (Aβ1-40(Dutch)) | Cleared less efficiently by LRP1 compared to wild-type Aβ1-40. | biomolther.org |
| Post-Translational Modification | N-terminal truncated, pyroglutamated, or phosphorylated Aβ | Cleared less efficiently than unmodified Aβ. | frontiersin.org |
| Associated Proteins (Genetic Risk) | Apolipoprotein E4 (ApoE4) | Disrupts LRP1-mediated clearance by redirecting Aβ to a slower pathway (VLDLR). | nih.govjci.orgresearchgate.net |
Amyloid β 11 40 in Pre Clinical Disease Models
In Vitro Cell Culture Models of Amyloid-β (11-40) Toxicity and Aggregation
Studies in HEK-293 Cells and Primary Neuronal Cultures
The truncated amyloid-β (Aβ) peptide, Aβ(11-40), has been a subject of investigation in various in vitro models to understand its role in the pathogenesis of Alzheimer's disease (AD). Studies utilizing human embryonic kidney (HEK-293) cells and primary neuronal cultures have provided crucial insights into its production, aggregation, and neurotoxic properties.
In studies involving HEK-293 cells transfected with cDNA encoding the amyloid precursor protein (APP) with the Flemish mutation (Ala692→Gly), the production of truncated forms of Aβ, including Aβ(11-40), has been observed. escholarship.orgnih.gov These cell models are instrumental in understanding the initial processing of APP that leads to the generation of various Aβ species. Comparative biophysical and neurotoxicity studies of wild-type and Flemish Aβ(11-40) have been conducted. The Flemish substitution was found to increase the solubility of the peptide and decrease the rate of formation of thioflavin-T-positive aggregates. escholarship.orgnih.gov Despite these altered kinetics, Flemish Aβ(11-40) was still capable of forming fibrils. escholarship.orgnih.gov
Research on primary neuronal cultures has further elucidated the toxic potential of Aβ(11-40). In vitro studies have demonstrated that Aβ(11-40) can induce neurotoxicity, in some cases exceeding that of the canonical Aβ(1-40) isoform. mdpi.com Furthermore, Aβ(11-40) is capable of rapid fibril formation and can act as a cross-seed, promoting the deposition of other Aβ species into plaques. mdpi.com Interestingly, the neurotoxicity of Aβ(11-40) appears to be context-dependent; while homogenous aggregates of Aβ(11-40) show decreased neurotoxicity, heterogeneous aggregates formed with Aβ(1-40) exhibit increased toxic effects. mdpi.com Toxicity studies using cultured primary rat cortical cells have shown that assemblies of Flemish Aβ(11-40) are as potent a neurotoxin as wild-type assemblies. escholarship.orgnih.gov In contrast to its toxic effects, other studies have suggested a potential neurotrophic role for Aβ monomers under certain conditions, although much of this research has focused on Aβ(1-40) and Aβ(1-42). nih.govmdpi.com
Table 1: Summary of Aβ(11-40) Findings in HEK-293 and Primary Neuronal Cultures
| Cell Model | Key Research Finding | Reference |
|---|---|---|
| HEK-293 Cells (Flemish APP) | Production of Aβ(11-40) is observed. Flemish mutation increases solubility and decreases aggregation rate but still forms fibrils. | escholarship.orgnih.gov |
| Primary Neuronal Cultures | Aβ(11-40) exhibits neurotoxicity, sometimes greater than Aβ(1-40). | mdpi.com |
| Primary Neuronal Cultures | Rapidly forms fibrils and can cross-seed other Aβ species. | mdpi.com |
| Primary Rat Cortical Cells | Flemish Aβ(11-40) assemblies are as neurotoxic as wild-type assemblies. | escholarship.orgnih.gov |
| Primary Neuronal Cultures | Heterogeneous aggregates of Aβ(11-40) and Aβ(1-40) are more toxic than homogenous Aβ(11-40) aggregates. | mdpi.com |
Human-Induced Neurons and SH-SY5Y Cell Line Applications
The use of human-induced pluripotent stem cell (hiPSC)-derived neurons and the human neuroblastoma SH-SY5Y cell line has become increasingly valuable for modeling AD pathology. While much of the research using these models focuses on the more abundant Aβ(1-40) and Aβ(1-42) peptides, the findings provide a relevant framework for understanding the potential actions of Aβ(11-40).
Studies with hiPSC-derived neurons from both healthy individuals and AD patients show detectable levels of secreted Aβ peptides. mdpi.com These models have been used to demonstrate that acute exposure to low concentrations of Aβ peptides can lead to alterations in the frequency of calcium transients, suggesting increased neuronal excitability. mdpi.com Furthermore, single-cell RNA sequencing has revealed that cell-secreted Aβ can upregulate the expression of synapse-related genes. mdpi.com While these studies did not specifically isolate the effects of Aβ(11-40), they highlight the sensitivity of human neurons to various Aβ species. The generation of N-terminally truncated Aβ peptides, including Aβ(11-x) species, is a known consequence of BACE1 cleavage at the β′-site, and their levels are often elevated in the brains of AD patients. mdpi.com
The SH-SY5Y cell line is widely used to study Aβ-induced toxicity. plos.org Research has shown that these cells, particularly when differentiated into a more neuron-like phenotype, are sensitive to the toxic effects of amyloid peptides. plos.org For instance, the introduction of the Swedish APP mutant (APPswe) into SH-SY5Y cells serves as a common in vitro model for AD. portlandpress.com In such models, factors that regulate the expression of BACE1, the enzyme responsible for initiating Aβ production, are actively investigated. portlandpress.com While direct studies on the uptake and toxicity of Aβ(11-40) in SH-SY5Y cells are less common, the established sensitivity of this cell line to various Aβ forms makes it a suitable platform for future investigations into the specific pathological roles of Aβ(11-40). plos.orgresearchgate.net
Transgenic Animal Models of Amyloid Pathology and Amyloid-β (11-40) Relevance
Rodent Models of Amyloid-β Pathology (e.g., APP/PS1, 5XFAD mice)
Transgenic mouse models that overexpress mutant human APP and presenilin 1 (PS1) are fundamental tools for studying amyloid pathology. Models such as the APP/PS1 and 5XFAD mice develop age-dependent Aβ plaques and related pathologies, including gliosis and cognitive deficits. jneurosci.orgjax.orgfrontiersin.org
The relevance of Aβ(11-40) in these models stems from the enzymatic processing of APP. The β-secretase enzyme, BACE1, can cleave APP at two sites: the β-site, leading to the generation of Aβ(1-x) peptides, and the β′-site, which results in N-terminally truncated Aβ(11-x) species. mdpi.comexonpublications.com Consequently, Aβ(11-40) is a naturally occurring product in systems where human APP is processed by BACE1.
The 5XFAD mouse model, which expresses five familial AD mutations, exhibits an aggressive and rapid accumulation of cerebral Aβ, particularly Aβ42. jneurosci.orgjax.org While Aβ42 is the predominant species driving early plaque formation in this model, other Aβ variants, including N-terminally truncated forms, are also present. exonpublications.com Mass spectrometry analyses have confirmed the presence of Aβ peptides starting at position 5 (Aβ5-x) in 5XFAD mice. exonpublications.com Although Aβ(11-40) specifically is not always the primary focus of quantification in these studies, its generation via β′-cleavage is an inherent part of the amyloidogenic processing pathway being modeled. exonpublications.com Similarly, APP/PS1 mice also show a build-up of various Aβ peptides over time. nih.gov The composition of amyloid plaques in these models is complex, and understanding the contribution of less abundant but potentially highly toxic species like Aβ(11-40) is an ongoing area of research.
Table 2: Relevance of Aβ(11-40) Generation in Transgenic Mouse Models
| Mouse Model | Key Pathological Features | Relevance to Aβ(11-40) | Reference |
|---|---|---|---|
| APP/PS1 | Age-dependent Aβ plaque formation, cognitive deficits. | Overexpresses human APP, which is cleaved by BACE1 at both β and β' sites, leading to the potential generation of Aβ(11-40). | frontiersin.orgnih.gov |
| 5XFAD | Rapid and massive cerebral Aβ accumulation, primarily Aβ42; early plaque deposition and gliosis. | Expresses human APP with mutations, making it a substrate for β'-cleavage by BACE1, thus producing Aβ(11-x) species. | jneurosci.orgjax.orgexonpublications.com |
Amyloid-β Injection Models and Behavioral Correlates
Direct injection of synthetic or purified Aβ peptides into the brains of rodents, typically rats or mice, provides a method to study the acute and long-term consequences of specific Aβ species on neuronal function and behavior, independent of the complexities of APP overexpression. xiahepublishing.com
Studies have shown that intracerebroventricular (ICV) or intrahippocampal injections of various Aβ peptides, including Aβ(1-40), can lead to neurodegeneration and impair performance in learning and memory tasks, such as the Morris water maze. bu.eduahajournals.org For example, injection of Aβ(1-40) into the rat hippocampus has been shown to cause local neurodegeneration and subsequent learning impairments weeks later, suggesting that the effects are due to long-term degenerative changes rather than acute pharmacological actions. bu.edu
Advanced Research Methodologies for Amyloid β 11 40 Studies
Spectroscopic Techniques for Aggregation and Conformation Analysis
Spectroscopic methods are fundamental in elucidating the conformational changes and aggregation kinetics of Amyloid-β (11-40) (Aβ(11-40)). These techniques provide insights into the secondary structure transitions and the formation of larger amyloid assemblies.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring the secondary structure of peptides like Aβ(11-40) in solution. ox.ac.uk It measures the differential absorption of left and right circularly polarized light, which is sensitive to the peptide's backbone conformation.
CD studies have been instrumental in observing the conformational transitions of amyloid peptides from a random coil or α-helical state to a β-sheet-rich structure, a hallmark of amyloid aggregation. ox.ac.ukresearchgate.netnih.gov For instance, time-dependent CD studies can track the progression of these conformational changes over several weeks. ox.ac.uk The CD spectrum of Aβ(11-40) in its aggregated, β-sheet form typically shows a minimum around 220 nm and a maximum at approximately 195 nm. bibliotekanauki.pl In contrast, a higher α-helical content is indicated by minima around 208 nm and 222 nm.
The environment significantly influences the conformation of Aβ peptides. Solvents like hexafluoroisopropanol (HFIP) are known to stabilize α-helical structures, while the addition of water can induce a transition to β-sheet conformations. bibliotekanauki.pluu.nl Studies on Aβ fragments have shown that in HFIP, a significant amount of β-sheet conformation can still be present, and increasing water content promotes further aggregation into β-sheets. bibliotekanauki.pl
| Aβ Variant | Experimental Condition | Key Conformational Finding | Reference |
|---|---|---|---|
| Aβ(1-40) | Incorporated into DMPC/DMPG vesicles | Adopts a mix of helical and β-sheet features. | ox.ac.uk |
| Aβ(11-28) Wt | 90% H2O/10% HFIP | Typical β-sheet secondary structure, indicating advanced aggregation. | bibliotekanauki.pl |
| Aβ(1-40) | Presence of lyso-GM1 micelles | Adopts a significantly α-helical conformation. | jst.go.jp |
| Cu2+-Aβ(11–40) monomers and fibers | Visible CD spectra | Cu2+ binds to fibers with a similar coordination to that of the monomer. | nih.gov |
Thioflavin-T Fluorescence Assays
Thioflavin-T (ThT) fluorescence assays are widely used to monitor the kinetics of amyloid fibril formation. qucosa.descispace.com ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. scispace.comroyalsocietypublishing.org This property allows for real-time tracking of aggregation, typically characterized by a sigmoidal curve with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation). nih.gov
Studies have shown that Aβ(11-40) forms amyloid assemblies that bind ThT. nih.govqucosa.de The kinetics of Aβ(11-40) fibril formation can be significantly faster than that of the full-length Aβ(1-40). For example, under specific conditions, Aβ(11-40) has a nucleation time of 27 ± 0.3 hours compared to 65 ± 1 hours for Aβ(1-40). nih.gov The elongation rate for Aβ(11-40) was also found to be faster (0.44 ± 0.02 h⁻¹) than for Aβ(1-40) (0.23 ± 0.04 h⁻¹). nih.gov The presence of certain exogenous compounds can, however, interfere with ThT fluorescence, necessitating careful experimental design and validation. scispace.com
| Peptide | Parameter | Value | Reference |
|---|---|---|---|
| Aβ(11-40) | Nucleation Time (h) | 27 ± 0.3 | nih.gov |
| Elongation Rate (h⁻¹) | 0.44 ± 0.02 | nih.gov | |
| Aβ(1-40) | Nucleation Time (h) | 65 ± 1 | nih.gov |
| Elongation Rate (h⁻¹) | 0.23 ± 0.04 | nih.gov | |
| pGlu11-Aβ(11–40) | Fibrillation Kinetics | Much faster compared to WT Aβ(1–40) | qucosa.de |
Advanced NMR Spectroscopy for Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-resolution structural and dynamic information on peptides like Aβ(11-40) in both solution and solid states. frontiersin.org Solid-state NMR (ssNMR) is particularly suited for studying the structure of insoluble amyloid fibrils. frontiersin.orgpnas.org
ssNMR studies have been crucial in developing structural models of amyloid fibrils. frontiersin.orgpnas.org These studies have identified that in Aβ(1-40) fibrils, residues 12–24 and 30–40 form β-strands that create parallel β-sheets, while residues 25–29 form a bend connecting the two β-sheets. pnas.org The N-terminal segment (residues 1-10) is typically disordered. pnas.orgresearchgate.net Recent ssNMR investigations on pyroglutamated Aβ(11-40) (pE11-Aβ(11-40)) fibrils have revealed molecular features largely consistent with Aβ(1-40) models but also a unique intermolecular contact between Gly25 and Ile31. acs.orgnih.gov This finding suggests an extended conformation for the peptide monomers within the fibril, challenging some previous hairpin models. acs.orgnih.gov
Solution-state NMR can probe the dynamics of monomeric and oligomeric Aβ. acs.orgbiorxiv.org ¹⁵N spin relaxation experiments, for example, provide insights into the reorientational dynamics of the peptide at a residue-specific level, revealing regions of flexibility and transient structure propensity. acs.org
Microscopy-Based Methods for Structural and Cellular Analysis
Microscopy techniques are essential for visualizing the morphology of Aβ(11-40) aggregates and their interactions within a cellular context. These methods range from providing high-resolution details of fibril structure to imaging their localization in cells.
Electron Microscopy (EM) for Fibril Morphology
Electron microscopy (EM), including transmission electron microscopy (TEM) and cryo-electron microscopy (cryo-EM), provides high-resolution images of amyloid fibril morphology. pnas.orgnih.gov EM studies have revealed that amyloid fibrils are typically unbranched, filamentous structures with diameters on the order of nanometers. pnas.orgembopress.org
TEM images of negatively stained Aβ fibrils often show polymorphic structures, such as twisted or flat ribbons, which can be composed of multiple smaller protofilaments. nih.govresearchgate.net The morphology of the fibrils can be sensitive to the conditions under which they are grown. researchgate.net Cryo-EM has been used to determine the three-dimensional structure of Aβ(1-40) fibrils at near-atomic resolution, revealing details about protofilament packing and the arrangement of β-sheets. nih.govpnas.org For instance, one study revealed a structure with two protofilaments, each containing regions of β-sheet. pnas.org
Advanced Optical Microscopic Imaging (e.g., Multiphoton Microscopy, Super-Resolution Microscopy)
Advanced optical microscopy techniques, such as multiphoton microscopy and super-resolution microscopy, enable the imaging of amyloid aggregates in complex environments, including in living cells and tissues, with high resolution. biorxiv.orgthermofisher.com
Multiphoton microscopy allows for deep-tissue imaging with reduced phototoxicity and has been used to visualize Aβ plaques in the brains of transgenic mice. oup.commdpi.com This technique can be used to monitor the binding of fluorescent probes, such as derivatives of Congo red like Methoxy-X04, to amyloid deposits in real-time. oup.compnas.org
Super-resolution microscopy (SRM) techniques, such as stimulated emission depletion (STED) microscopy and direct Stochastic Optical Reconstruction Microscopy (dSTORM), overcome the diffraction limit of conventional light microscopy, enabling the visualization of amyloid structures at the nanoscale. thermofisher.comspringernature.comnih.gov dSTORM, for example, can provide morphological details on spatial scales below 20 nm, allowing for the direct visualization of oligomeric and fibrillar Aβ species within cells. springernature.com These methods are critical for understanding the subcellular localization of Aβ processing and aggregation. nih.gov Another label-free super-resolution technique, vibrational imaging of swelled tissue and analysis (VISTA), has achieved a resolution of down to 78 nm and can resolve fibrils within Aβ plaques. jove.com
Scanning Ion-Conductance Microscopy (SICM) for Cell Mechanical Properties
Scanning Ion-Conductance Microscopy (SICM) is a powerful technique for investigating the effects of amyloid peptides on the mechanical properties of living cells without direct physical contact. This method utilizes a nanopipette to scan the cell surface, providing high-resolution topographical images and allowing for the measurement of local mechanical characteristics, such as the Young's modulus, which is a measure of cell stiffness. biorxiv.orgbiorxiv.org
In studies investigating the impact of beta-amyloid isoforms on neuronal cell lines like SH-SY5Y, SICM has been instrumental. frontiersin.orgresearchgate.net Research has demonstrated that exposure to amyloid peptides can lead to significant changes in cell mechanics. For instance, studies on Aβ42, a closely related peptide, have shown a time-dependent increase in the Young's modulus of cells, indicating a rise in cell stiffness. frontiersin.org This alteration in mechanical properties is often correlated with other cellular stress responses, such as the generation of reactive oxygen species (ROS). frontiersin.orgnih.gov
The correlative power of SICM allows it to be combined with other techniques, such as confocal imaging and the use of nanoelectrodes, to simultaneously map the formation of amyloid aggregates on the cell surface, measure changes in cell stiffness, and quantify intracellular ROS levels. biorxiv.orgnih.gov This multi-modal approach provides a comprehensive picture of the early cytotoxic events triggered by amyloid peptides, linking the formation of aggregates to specific pathological changes in the cell's physical properties and signaling cascades that regulate the actin cytoskeleton. biorxiv.orgfrontiersin.orgnih.gov
Table 1: SICM Findings on Beta-Amyloid Effects on SH-SY5Y Cells
| Parameter Measured | Observation with Beta-Amyloid Exposure | Reference |
| Young's Modulus | Significant increase, indicating higher cell stiffness. | frontiersin.org |
| Reactive Oxygen Species (ROS) | Increased intracellular levels. | frontiersin.orgnih.gov |
| Cell Topography | Visualization of amyloid aggregate formation on the cell surface. | biorxiv.orgbiorxiv.org |
| Actin Cytoskeleton | Alterations indicating actin polymerization. | frontiersin.org |
Biochemical and Biophysical Characterization Assays
Size-Exclusion Chromatography and Dynamic Light Scattering
Size-Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) are fundamental techniques for characterizing the size and distribution of Beta-Amyloid (11-40) oligomers in solution.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. In the context of Aβ studies, SEC is used to isolate low-molecular-weight (LMW) species, such as monomers and small oligomers, from larger aggregates and protofibrils. pnas.orgresearchgate.net By passing a solution of Aβ through a column packed with a porous gel, smaller molecules that can enter the pores are delayed, while larger aggregates that are excluded elute more quickly. researchgate.net This allows for the preparation of relatively pure populations of different oligomeric states for further study. pnas.org For example, studies on Aβ40 have used SEC to isolate fractions containing monomers, dimers, trimers, and tetramers. pnas.org
Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. uconn.edu These fluctuations are related to the diffusion speed of the particles, which in turn depends on their size. DLS can thus determine the hydrodynamic radius (RH) and provide a distribution of particle sizes in a sample. nih.gov It is a non-invasive technique that can monitor the aggregation process of Aβ(11-40) over time, from early-stage monomers and small oligomers to larger fibrillar structures. nih.govplos.org DLS studies on Aβ40 have revealed that freshly prepared, aggregate-free solutions primarily contain particles with a hydrodynamic radius of 1-2 nm, corresponding to monomers and very small oligomers. nih.gov
Together, SEC and DLS provide complementary information. SEC can physically separate different oligomeric species, while DLS can provide a rapid assessment of the size distribution in a dynamic, assembling system. pnas.org
Photo-Induced Cross-Linking of Unmodified Proteins (PICUP)
Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) is a sophisticated technique used to stabilize and analyze transient protein oligomers that are often difficult to study using conventional methods. nih.govnih.gov This method provides a "snapshot" of the oligomer distribution in a dynamic equilibrium. nih.govresearchgate.net
The PICUP process involves irradiating a sample containing the protein of interest, a photosensitizer (typically a tris(bipyridyl)Ru(II) complex), and an electron acceptor with visible light. wikipedia.org This generates a highly reactive protein radical that can form a covalent, zero-length cross-link with a neighboring protein molecule. nih.govwikipedia.org The key advantages of PICUP are its rapid reaction time (on the order of seconds) and the fact that it does not require any prior modification of the protein sequence. nih.govnih.gov
Once cross-linked, the previously non-covalent and transient oligomers become stable covalent complexes. These stabilized oligomers can then be separated and quantified using techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) or SEC. nih.govwikipedia.org Research using PICUP on the closely related Aβ40 peptide has revealed that it exists in a rapid equilibrium as a mixture of monomers, dimers, trimers, and tetramers. pnas.orgnih.gov This level of detail about the early oligomerization states is crucial for understanding the initial steps of amyloid fibril formation.
AlphaLISA and Other Quantification Assays
Accurate quantification of Beta-Amyloid (11-40) in biological samples and in vitro experiments is crucial for research. Several immunoassay-based techniques are available for this purpose.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay used for the detection and quantification of analytes in various sample types, including cerebrospinal fluid (CSF) and cell culture supernatants. revvity.comkarger.com The assay employs two types of beads: Donor beads and Acceptor beads. revvity.com One antibody specific to the analyte is conjugated to the Donor bead, while a second antibody targeting a different epitope on the analyte is conjugated to the Acceptor bead. In the presence of Aβ(11-40), the beads are brought into close proximity. Upon excitation of the Donor beads, a singlet oxygen molecule is released, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. pnas.org The intensity of this signal is proportional to the amount of Aβ(11-40) in the sample. AlphaLISA kits are commercially available for the specific quantification of human Amyloid-β 1-40. revvity.com
ELISA (Enzyme-Linked Immunosorbent Assay) is another common method for quantifying Aβ(11-40). euroimmun.co.jp In a typical sandwich ELISA, a microplate is coated with a capture antibody specific for Aβ(11-40). The sample is added, and the peptide is captured. A second, detection antibody (which is conjugated to an enzyme) is then added, binding to the captured peptide. Finally, a substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent), the intensity of which is proportional to the concentration of Aβ(11-40). euroimmun.co.jp
Table 2: Comparison of Quantification Assays for Aβ(11-40)
| Feature | AlphaLISA | ELISA |
| Principle | Bead-based proximity assay | Solid-phase enzyme immunoassay |
| Wash Steps | No | Yes |
| Format | Homogeneous | Heterogeneous |
| Sensitivity | High | Variable, generally high |
| Sample Volume | Small (e.g., 5 µl) | Larger |
| Throughput | High | Moderate to High |
In Silico Approaches: Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into the structure, dynamics, and aggregation mechanisms of Beta-Amyloid (11-40). frontiersin.org By simulating the movements of atoms over time, MD can reveal transient conformational states and interactions that are often inaccessible to experimental techniques. plos.org
MD simulations have been used to study the behavior of Aβ peptides in various environments, including in aqueous solution and in the presence of lipid membranes. nih.govrsc.org These studies have shown that Aβ peptides are intrinsically disordered but can adopt specific secondary structures, such as α-helices and β-sheets, which are precursors to aggregation. frontiersin.orgnih.gov For instance, simulations of Aβ40 at hydrophilic/hydrophobic interfaces have demonstrated a conformational transition from an α-helix to a β-hairpin structure, which promotes the formation of oligomers with intermolecular β-sheets. nih.gov
Replica exchange molecular dynamics (REMD) is an enhanced sampling technique that has been applied to study the oligomerization of Aβ peptides, including a transmembrane trimer of Aβ(11-40). rsc.org These simulations can predict the stability of different oligomeric structures and identify the key intermolecular interactions, such as those within the central hydrophobic core, that stabilize the aggregates. frontiersin.orgrsc.org The results from these simulations often show good agreement with experimental data regarding the secondary structure content of oligomers. rsc.org
Table 3: Key Insights from MD Simulations of Aβ(11-40) and Related Peptides
| Research Question | Key Findings from MD Simulations | Reference(s) |
| Monomer Conformation | Peptides are intrinsically disordered but can form transient α-helical and β-sheet structures. | plos.orgnih.gov |
| Aggregation Initiation | Formation of β-hairpin structures can promote oligomerization. | nih.gov |
| Oligomer Structure | Intermolecular interactions in hydrophobic regions are crucial for stability. | frontiersin.org |
| Membrane Interaction | Aβ peptides can insert into lipid bilayers, altering their conformation. | rsc.org |
| Structural Transitions | Simulations can model the coil-to-β-sheet transition that underlies fibril formation. | frontiersin.org |
Pre Clinical Therapeutic Strategies Targeting Amyloid β 11 40 and Its Aggregation
Inhibition of Amyloid-β (11-40) Production (e.g., Secretase Modulators in research)
γ-secretase inhibitors (GSIs) were developed to block the final cleavage step that produces Aβ peptides of various lengths. cell-stress.com Preclinical studies have demonstrated that GSIs can decrease the production of Aβ. nih.gov However, the approach of complete γ-secretase inhibition has faced challenges due to the enzyme's role in processing other essential proteins, such as Notch. plos.org This has led to the exploration of γ-secretase modulators (GSMs), which aim to shift the cleavage site to favor the production of shorter, less aggregation-prone Aβ species rather than blocking the enzyme's activity entirely. frontiersin.org
Similarly, β-secretase inhibitors are designed to block the initial cleavage of APP, thereby preventing the formation of all subsequent Aβ peptides. mdpi.comoaepublish.com While many studies focus on the reduction of Aβ(1-40) and Aβ(1-42), the inhibition of BACE1 would inherently also reduce the substrate available for the cleavages that lead to Aβ(11-40). Natural compounds have also been investigated for their potential to modulate secretase activity. For instance, compounds like ginsenoside Rg1 and berberine (B55584) have been shown in preclinical models to affect APP processing and reduce Aβ levels. mdpi.com
Strategies for Modulating Amyloid-β (11-40) Aggregation
A key pathological feature of amyloid peptides is their tendency to misfold and aggregate, forming soluble oligomers and insoluble fibrils that are associated with neurotoxicity. acs.org Strategies to prevent or reverse the aggregation of Aβ(11-40) are a critical area of preclinical research.
Small Molecule Aggregation Inhibitors
A variety of small molecules have been investigated for their ability to interfere with the Aβ aggregation process. researchgate.netthieme-connect.com These molecules can act through several mechanisms, including binding to Aβ monomers to prevent their self-assembly or interacting with early-stage oligomers to block their progression into larger, more toxic aggregates. thieme-connect.comacs.org
Natural polyphenolic compounds are among the most studied small molecule inhibitors. researchgate.net Their mechanisms often involve direct binding to Aβ peptides, which can alter the conformation and prevent the formation of the β-sheet structures that are characteristic of amyloid fibrils. biomolther.org
Table 1: Examples of Small Molecule Aggregation Inhibitors in Preclinical Research
| Compound Class | Example Compound(s) | Investigated Mechanism of Action |
|---|---|---|
| Natural Polyphenols | Curcumin, Resveratrol, Epigallocatechin-3-gallate (EGCG) | Directly bind to Aβ monomers and fibrils, shifting equilibrium toward non-toxic aggregates. researchgate.net |
| Biflavonoids | Amentoflavone | Inhibits fibrillization and disaggregates preformed fibrils by converting them to amorphous aggregates. biomolther.org |
This table is for illustrative purposes and includes compounds studied against Aβ aggregation in general, with the principle being applicable to variants like Aβ(11-40).
Peptide Mimetics and Other Anti-Aggregation Agents
Peptide-based inhibitors are designed to mimic segments of the Aβ peptide itself, allowing them to bind to Aβ and interfere with the aggregation process. acs.orgnih.gov A common strategy is to use peptides derived from the central hydrophobic core of Aβ (residues 16-20, KLVFF), which is a key region for self-assembly. acs.orgnih.gov
These peptide mimetics can be modified to improve their stability and efficacy. For example, using D-enantiomeric amino acids instead of the natural L-amino acids can make the peptides resistant to degradation by proteases. exonpublications.com Another approach involves creating "β-sheet breaker" peptides that disrupt the formation of the extended β-sheet structures necessary for fibril formation. nih.gov
Table 2: Examples of Peptide-Based Aggregation Inhibitors
| Inhibitor Type | Design Principle | Example/Target Sequence |
|---|---|---|
| Aβ-based Peptides | Based on the central hydrophobic core (CHC) of Aβ to interfere with self-assembly. exonpublications.com | KLVFF (Aβ16-20) derived sequences. nih.gov |
| Modified Peptides | Use of D-amino acids or retro-inverso modifications to increase stability against proteases. exonpublications.com | D-peptides that show higher binding affinity for Aβ. exonpublications.com |
Enhancement of Amyloid-β (11-40) Clearance Mechanisms in Pre-clinical Models
The accumulation of Aβ in the brain is a result of an imbalance between its production and clearance. embopress.orgmdpi.com Therefore, enhancing the natural clearance mechanisms is a promising therapeutic strategy. Aβ is cleared from the brain through several pathways, including enzymatic degradation, cellular uptake by microglia and astrocytes, and transport across the blood-brain barrier. oup.comnih.govnih.gov
Preclinical models have shown that certain enzymes are crucial for Aβ degradation. These include neprilysin (NEP) and insulin-degrading enzyme (IDE). oup.comnih.gov Studies in animal models have demonstrated that increasing the expression and activity of these enzymes can significantly reduce the Aβ burden and improve cognitive function. nih.gov For instance, transplantation of bone-marrow-derived microglia engineered to enhance NEP expression has been shown to reduce Aβ accumulation. nih.gov
Cellular clearance by microglia, the resident immune cells of the brain, is another key mechanism. nih.gov Microglia can take up and degrade Aβ through phagocytosis. nih.gov Research has focused on modulating microglial activity to enhance this clearance function.
Transport proteins also play a vital role. The low-density lipoprotein receptor-related protein 1 (LRP1) is involved in transporting Aβ out of the brain across the blood-brain barrier. nih.govnih.gov Interestingly, studies have indicated that Aβ(1-40) is cleared more rapidly via LRP1 than Aβ(1-42), suggesting that the clearance efficiency can be isoform-specific. nih.gov
Immunotherapeutic Approaches Targeting Amyloid-β (11-40) Variants in Research
Immunotherapy, using antibodies to target Aβ, has become a major focus of therapeutic development. researchgate.netnih.gov This approach can be either active, involving a vaccine to stimulate the body's own immune system to produce antibodies, or passive, involving the direct administration of monoclonal antibodies. nih.govmdpi.com
Passive immunotherapy with monoclonal antibodies has seen recent clinical advancements. diva-portal.org Many of these antibodies are designed to target specific forms of Aβ. While early efforts targeted a broad range of Aβ species, newer antibodies are more specific, targeting aggregated forms like oligomers and fibrils, or specific truncated variants. diva-portal.orgfrontiersin.org For example, some antibodies in development are designed to recognize the N-terminus of Aβ, which could make them effective against full-length but not N-terminally truncated species. nih.gov Conversely, antibodies could be specifically generated to recognize the unique N-terminus of Aβ(11-40) or other variants. Targeting these modified Aβ species is an area of ongoing research. embopress.org
Table 3: Selected Immunotherapeutic Approaches in Development
| Therapy Type | Target | Investigated Mechanism of Action |
|---|---|---|
| Active Vaccine (ABvac40) | C-terminus of Aβ40 | Induces an antibody response against the C-terminus of the Aβ40 peptide. nih.gov |
| Active Vaccine (ACI-24) | Aggregated Aβ peptides | Designed to elicit an antibody response specifically against the β-sheet conformation of aggregated Aβ. nih.gov |
| Passive Antibody (Donanemab) | Pyroglutamated Aβ (AβpE3-42) | Targets a modified and aggregated form of Aβ deposited in plaques. diva-portal.orgdovepress.com |
This table highlights the diversity of targets within Aβ immunotherapy, providing a framework for how specific variants like Aβ(11-40) could be targeted.
Gene Therapy Approaches in Animal Models Affecting Amyloid-β Homeostasis
Gene therapy offers a potential long-term strategy to alter the course of diseases like Alzheimer's by introducing genetic material to modify cellular processes. In the context of Aβ homeostasis, preclinical gene therapy research has explored several avenues. physiology.org
One major approach involves using viral vectors to deliver genes that encode Aβ-degrading enzymes, such as neprilysin (NEP) or insulin-degrading enzyme (IDE), directly into the brain. Studies in animal models have shown that this can lead to sustained high-level expression of these enzymes, resulting in a significant reduction of Aβ plaque pathology.
Another strategy focuses on modulating the expression of genes that influence APP processing. mdpi.com For example, gene-based approaches could be used to upregulate the non-amyloidogenic α-secretase pathway, which cleaves APP in a way that precludes Aβ formation.
Furthermore, gene therapy could be utilized to enhance clearance mechanisms. This might involve modulating the expression of genes related to microglial phagocytosis or blood-brain barrier transport proteins. nih.gov The identification of genes associated with Aβ regulation through large-scale genomic studies provides new potential targets for these therapeutic interventions. mdpi.comnih.gov While these preclinical studies show promise, the translation of gene therapy to human clinical use for Alzheimer's disease remains in early stages of investigation.
Conclusion and Future Directions in Amyloid β 11 40 Research
Remaining Challenges in Understanding Amyloid-β (11-40) Pathophysiology
Despite its prevalence in amyloid plaques, a comprehensive understanding of the specific role of Aβ(11-40) in the pathophysiology of Alzheimer's disease remains incomplete. Several key challenges hinder progress in this area.
A primary challenge is deciphering the unique contribution of Aβ(11-40) to neurotoxicity and disease progression, distinct from its full-length counterparts. While soluble oligomers of Aβ are generally considered the most toxic species, the specific toxicity profile of Aβ(11-40) oligomers is not fully characterized. wikipedia.orgaging-us.compnas.org Furthermore, research indicates that N-terminally truncated Aβ species exhibit distinct physicochemical properties, including a higher propensity for aggregation and increased stability, which likely contribute to their neurotoxic potential. exonpublications.com Aβ(11-40) has been shown to form amyloid fibers significantly faster than Aβ(1-40). nih.govnih.gov However, the precise mechanisms by which these properties translate to neuronal damage and cognitive decline are not yet fully understood.
The generation of Aβ(11-40) is another area requiring further investigation. It is produced through the cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) at the β’ cleavage site. nih.gov However, the factors that regulate this specific cleavage event over the production of full-length Aβ are not well defined. Additionally, Aβ(11-40) can undergo further modification, such as pyroglutamylation at its N-terminus (pE11), which enhances its stability and aggregation potential. exonpublications.comacs.orgresearchgate.net Understanding the enzymes and pathways, like glutaminyl cyclase, that lead to these modifications is a critical yet challenging aspect of the research. researchgate.net
Finally, the interaction of Aβ(11-40) with metal ions presents another layer of complexity. Research has revealed that Aβ(11-40) binds to Cu2+ with an exceptionally high affinity—three orders of magnitude tighter than Aβ(1-40). nih.gov This femtomolar dissociation constant suggests that Aβ(11-40) could be a primary reason for the high concentration of copper found in amyloid plaques. nih.govnih.gov The consequences of this tight binding on Aβ aggregation, redox chemistry, and neurotoxicity are significant but still under active investigation. nih.gov
| Challenge Area | Key Unanswered Questions | Significance |
| Distinct Pathophysiology | What are the specific neurotoxic mechanisms of Aβ(11-40) oligomers? How do its aggregation kinetics directly contribute to neuronal dysfunction? | To determine if Aβ(11-40) is a key driver of pathology or a secondary component. |
| Interaction with other Aβ Isoforms | How does the co-assembly of Aβ(11-40) with Aβ(1-40) alter the toxicity of amyloid aggregates? Are there synergistic effects? | To understand the complex interplay within the entire pool of Aβ peptides in the brain. nih.gov |
| Generation and Modification | What factors regulate BACE1 cleavage at the β’ site? What is the prevalence and impact of pyroglutamate (B8496135) modification on Aβ(11-40) in vivo? | To identify potential therapeutic targets to reduce the production of this specific toxic species. nih.govresearchgate.net |
| Metal Ion Interactions | How does the high-affinity binding of Cu2+ to Aβ(11-40) influence oxidative stress and plaque morphology in the brain? | To clarify the role of metal dyshomeostasis in Alzheimer's pathology. nih.govfrontiersin.org |
Emerging Research Avenues for Amyloid-β (11-40)
The challenges in understanding Aβ(11-40) are paving the way for new and exciting research directions. These emerging avenues promise to shed more light on its role and potentially identify novel therapeutic and diagnostic strategies.
A significant area of emerging research is the development of highly specific detection methods for Aβ(11-40) and its modified forms. Advances in mass spectrometry and the development of specific antibodies are enabling researchers to accurately quantify various Aβ isoforms, including N-terminally truncated and pyroglutamylated forms, in cerebrospinal fluid (CSF) and plasma. frontiersin.orgfrontiersin.org A recent study successfully developed an antibody-free method using mass spectrometry to identify and quantify 19 Aβ isoforms in human CSF, including Aβ(11-40) and its copper-bound forms. frontiersin.org These tools are critical for exploring its potential as a biomarker.
The role of Aβ(11-40) as a potential biomarker for disease progression is a rapidly developing field. frontiersin.org Initial studies suggest that the levels of certain N-terminally truncated peptides, including Aβ(11-40), change dynamically through the course of the disease. One pilot study found that Aβ(11-40) was absent in subjectively memory normal controls but present in individuals with mild cognitive impairment (MCI), and then decreased in those with diagnosed AD, possibly due to its sequestration into stable aggregates. frontiersin.orgfrontiersin.org This suggests that Aβ(11-40) could serve as a state-specific biomarker, reflecting different pathological stages. The plasma Aβ42/Aβ40 ratio is already recognized as a robust biomarker for brain amyloid positivity, and investigating ratios involving Aβ(11-40) could provide even greater diagnostic or prognostic accuracy. aginganddisease.orgnih.govbmj.com
Another promising research avenue is the investigation of the structural biology of Aβ(11-40) fibrils and oligomers. Using techniques like solid-state NMR spectroscopy, researchers are beginning to resolve the molecular structures of fibrils formed from Aβ(11-40) and its pyroglutamylated variant, pE11-Aβ(11-40). acs.org These studies reveal unique structural features that differ from the conventional models of full-length Aβ fibrils. acs.org Understanding these unique structures, including a potential "α-sheet" secondary structure in toxic oligomers, is crucial as it could allow for the design of compounds that specifically target these toxic conformations. pnas.org
Finally, exploring the specific cellular and molecular pathways affected by Aβ(11-40) is a critical frontier. This includes investigating its impact on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), and its interaction with neuronal receptors. nih.gov Given its high aggregation propensity and stability, Aβ(11-40) could be a potent initiator of the toxic amyloid cascade, potentially seeding the aggregation of other Aβ species. nih.gov Research into its ability to induce tau pathology and neuroinflammation will be essential to place it correctly within the complex sequence of pathological events in AD. aging-us.com
| Emerging Avenue | Research Focus | Potential Impact |
| Advanced Detection Methods | Development of specific immunoassays and mass spectrometry protocols for Aβ(11-40) and its modified forms (e.g., pE11, Cu2+-bound). frontiersin.org | Improved accuracy in research and potential for clinical diagnostic tools. |
| Biomarker Discovery | Longitudinal studies tracking CSF and plasma levels of Aβ(11-40) in different disease stages (preclinical, MCI, AD). frontiersin.org | Identification of a novel biomarker for early diagnosis, prognosis, or monitoring treatment response. |
| Structural Biology | High-resolution imaging (cryo-EM) and spectroscopy (NMR) of Aβ(11-40) oligomers and fibrils. acs.org | Uncovering unique structural motifs that can be targeted by specific therapeutic agents. |
| Cellular Mechanisms | Investigating the impact of Aβ(11-40) on specific neuronal pathways, receptor binding, and its role in seeding amyloid aggregation and tau pathology. nih.govaging-us.com | Elucidating its precise role in the molecular cascade of neurodegeneration. |
Translational Potential of Amyloid-β (11-40) Research Findings
The expanding knowledge base on Aβ(11-40) holds significant translational potential, primarily in the realms of diagnostics and therapeutics for Alzheimer's disease.
The most immediate translational application lies in the development of novel diagnostic and prognostic biomarkers. As mentioned, Aβ(11-40) levels in CSF and potentially plasma appear to fluctuate with disease stage. frontiersin.orgfrontiersin.org A validated assay for Aβ(11-40) or its ratio to other Aβ species could become a valuable tool in a biomarker panel used to diagnose AD, perhaps even in its earliest preclinical stages. frontiersin.orgaginganddisease.org Such a biomarker could complement existing markers like the Aβ42/Aβ40 ratio and phosphorylated tau, potentially increasing diagnostic accuracy and helping to stratify patients for clinical trials. aginganddisease.orgibl-international.com
In the therapeutic arena, the unique properties of Aβ(11-40) make it a compelling, specific target. Its high aggregation propensity and potential role as a seeding species suggest that therapies aimed at preventing its formation or promoting its clearance could be highly effective. exonpublications.comnih.gov This could involve:
Targeting Production: Developing modulators that specifically inhibit the β’-secretase cleavage of APP that produces Aβ(11-x) species, without affecting other necessary secretase activities.
Targeting Modification: Creating inhibitors of glutaminyl cyclase to prevent the formation of the highly stable and aggregation-prone pyroglutamylated form, pE11-Aβ(11-40). researchgate.net
Immunotherapy: Designing antibodies that specifically target the unique N-terminus of Aβ(11-40) or pE11-Aβ. Such an approach could offer greater specificity and potentially fewer side effects than immunotherapies targeting epitopes common to all Aβ forms. nih.gov Because the pyroglutamate-modified form lacks the primary B-cell epitope of full-length Aβ, specific immunogens are required. nih.gov
Furthermore, the unique structure of Aβ(11-40) aggregates could allow for the development of small molecules or peptides that specifically bind to and neutralize its toxic oligomeric forms or inhibit its fibrillization. pnas.org The discovery that designed α-sheet peptides can bind to toxic oligomers and inhibit their neurotoxicity in animal models provides a proof-of-concept for this type of structure-based therapeutic design. pnas.org
The high-affinity interaction with copper also presents a therapeutic possibility. nih.gov Strategies aimed at chelating copper specifically from these Aβ(11-40) complexes or preventing this interaction could mitigate metal-induced oxidative stress and abnormal aggregation, forming a distinct therapeutic approach. nih.gov
| Translational Application | Approach | Rationale and Potential |
| Diagnostics / Prognostics | Development of a clinical assay (e.g., ELISA, mass spectrometry) for Aβ(11-40) in CSF or plasma. | Could serve as a sensitive biomarker for early AD detection, tracking disease progression, or patient stratification. frontiersin.orgfrontiersin.org |
| Therapeutics: Immunotherapy | Creation of monoclonal antibodies specific to the N-terminus of Aβ(11-40) or pE11-Aβ. nih.gov | Highly specific targeting of a key pathological species, potentially reducing off-target effects and clearing toxic seeds. |
| Therapeutics: Small Molecules | Design of glutaminyl cyclase inhibitors or structure-based inhibitors of Aβ(11-40) aggregation. pnas.orgresearchgate.net | Prevention of the formation of highly toxic and stable Aβ species. |
| Therapeutics: Metal Chelation | Development of agents that selectively disrupt the Aβ(11-40)-Cu2+ interaction. nih.gov | Mitigation of metal-driven aggregation and oxidative stress, a distinct mechanism in AD pathology. |
Q & A
Q. What enzymatic processes generate Beta Amyloid (11-40), and how do these differ from full-length Aβ (1-40/42)?
Beta Amyloid (11-40) is produced via β-secretase (BACE) cleavage of amyloid precursor protein (APP), which generates the N-terminal truncation starting at residue 11. Unlike full-length Aβ (1-40/42), this truncated form lacks the first ten amino acids, potentially altering aggregation kinetics and toxicity profiles. BACE-mediated cleavage is a critical step in Alzheimer’s disease (AD) pathogenesis, as Aβ(11-40/42) is abundant in insoluble amyloid pools in post-mortem AD brains .
Q. How does Beta Amyloid (11-40) differ structurally from other Aβ isoforms, and what implications does this have for experimental design?
Aβ(11-40) lacks the N-terminal domain (residues 1-10), which is implicated in metal binding and oligomerization. This truncation shifts the peptide’s hydrophobicity and β-sheet propensity, necessitating customized assays for aggregation studies. Researchers should use circular dichroism (CD) or nuclear magnetic resonance (NMR) to monitor structural changes and compare results with full-length Aβ isoforms to avoid misinterpretation .
Q. What are the standard assays for quantifying Beta Amyloid (11-40) in vitro, and how are they validated?
ELISA is widely used for Aβ(11-40) quantification, employing antibodies specific to the truncated N-terminus (e.g., anti-pE11 antibodies). Validation requires parallel measurements with mass spectrometry to confirm specificity, as cross-reactivity with full-length Aβ can occur. Thioflavin T (ThT) fluorescence is less reliable for truncated Aβ due to altered aggregation kinetics .
Advanced Research Questions
Q. How do computational simulations resolve the conformational dynamics of Aβ(11-40) trimers in membrane environments?
Replica exchange molecular dynamics (REMD) simulations reveal that Aβ(11-40) trimers adopt parallel or antiparallel β-sheet organizations in lipid bilayers. These models show that mutations like F19W or F20W destabilize trimers, reducing membrane penetration. Such simulations guide experimental designs targeting specific oligomeric states for neurotoxicity studies .
Q. What methodological approaches are optimal for studying Aβ(11-40) interactions with lipid bilayers?
Combining atomic force microscopy (AFM) with fluorescence correlation spectroscopy (FCS) allows real-time visualization of Aβ(11-40) insertion into membranes. Molecular dynamics simulations (e.g., GROMACS) parameterized with CHARMM36 force fields provide atomic-level insights into lipid-peptide interactions, validated via neutron reflectometry .
Q. How does Cu²+ binding to Aβ(11-40) influence fibril assembly, and how can conflicting data on aggregation rates be reconciled?
Cu²+ binds Aβ(11-40) with femtomolar affinity (Kd = 34 fM), stabilizing amyloidogenic rods into elongated fibrils. Discrepancies in aggregation rates arise from experimental conditions (e.g., pH, ionic strength). Researchers should standardize buffer systems and use size-exclusion chromatography (SEC) to isolate specific oligomeric species before kinetic assays .
Q. How can researchers address contradictions in reported membrane disruption mechanisms of Aβ(11-40)?
Discrepancies stem from divergent models (e.g., β-barrel pores vs. bilayer thinning). Employing dual-probe electrophysiology (to detect ion conductance) and cryo-electron tomography (to resolve oligomer structures) can clarify mechanisms. Comparative studies with Aβ(11-42) are critical, as the C-terminal extension alters membrane affinity .
Q. What is the impact of the A21G mutation on Aβ(11-40) transmembrane oligomerization?
The A21G mutation reduces β-sheet stability and weakens interactions with lipid bilayers, as shown by REMD simulations. This correlates with lower aggregation rates and reduced neurotoxicity in vitro. Researchers should combine mutagenesis with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map structural perturbations .
Q. Why are truncated Aβ isoforms like (11-40) underrepresented in current AD models, and how can this be mitigated?
Most transgenic models overexpress full-length Aβ(1-42). To study Aβ(11-40), use knock-in mice expressing APP with BACE-resistant mutations or administer synthetic Aβ(11-40) intracerebrally. Longitudinal microdialysis can track truncation-specific accumulation in vivo .
Q. How should researchers design experiments to differentiate between Aβ(11-40)-specific toxicity and co-aggregation effects with full-length Aβ?
Employ cross-seeding assays: pre-incubate Aβ(11-40) with Aβ(1-42) and monitor fibril morphology via transmission electron microscopy (TEM). Use isotopic labeling (e.g., ¹⁵N-Aβ(11-40)) in solid-state NMR to track incorporation into mixed aggregates .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting aggregation or toxicity data arise, validate assays using orthogonal techniques (e.g., SEC-MALS for oligomer size vs. ThT for β-sheet content) .
- Computational Validation : Cross-validate REMD simulations with experimental cryo-EM or X-ray crystallography data to ensure model accuracy .
- Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental protocols and supplementary data submission, including raw kinetic curves and simulation trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
